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  • Product: (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate
  • CAS: 541505-10-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and E/Z Isomerization Dynamics of (E)-Ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate: A Mechanistic and Kinetic Guide

Executive Summary (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS: 541505-10-6)[1] is a critical "push-pull" alkene intermediate utilized in the Gould-Jacobs-type synthesis of 5,7-difluoro-4-hydroxyquinoline-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS: 541505-10-6)[1] is a critical "push-pull" alkene intermediate utilized in the Gould-Jacobs-type synthesis of 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile—a core scaffold for several potent kinase inhibitors (e.g., EGFR and PI3K inhibitors)[2]. The efficiency of the downstream thermal cyclization is fundamentally dictated by the E/Z isomeric state of this intermediate. This guide provides an in-depth analysis of the thermodynamic stability, solvent-dependent isomerization kinetics, and self-validating experimental protocols for isolating and characterizing the E/Z isomers.

Mechanistic Background: Push-Pull Alkenes and the Isomerization Imperative

The title compound is synthesized via the condensation of 3,5-difluoroaniline with ethyl (ethoxymethylene)cyanoacetate[3]. The resulting molecule is a classic push-pull alkene, characterized by an electron-donating arylamino group at the β-position and two electron-withdrawing groups (cyano and ester) at the α-position. This electronic delocalization significantly reduces the C=C double bond character, lowering the rotational energy barrier ( ΔG‡ ) and facilitating E/Z isomerization at moderate temperatures.

Expertise & Causality in Synthesis: During the subsequent thermal cyclization (typically in Dowtherm A at 250 °C), the nucleophilic attack of the aryl ring onto the ester carbonyl requires the -NHAr and -COOEt groups to be in a cis spatial arrangement[2]. Based on Cahn-Ingold-Prelog priority rules, this corresponds to the (Z)-isomer. Therefore, if the (E)-isomer is isolated, it must undergo in situ thermal isomerization to the (Z)-isomer prior to cyclization. Understanding this geometric prerequisite is vital for optimizing reaction times and yields in quinoline synthesis.

Thermodynamic Stability: The Role of Hydrogen Bonding

The thermodynamic equilibrium between the (E) and (Z) isomers is governed by a delicate balance between intramolecular hydrogen bonding and steric hindrance.

  • (Z)-Isomer : Stabilized by a highly favorable 6-membered intramolecular hydrogen bond between the N-H proton and the ester carbonyl oxygen (N-H···O=C). However, this conformation forces the bulky 3,5-difluorophenyl group into closer proximity with the ethyl ester, introducing steric strain.

  • (E)-Isomer : Stabilized by a weaker hydrogen bond between the N-H proton and the cyano nitrogen (N-H···N≡C). This geometry minimizes steric repulsion between the aryl ring and the ester group.

Causality of Solvent Effects: In non-polar, aprotic solvents (e.g., CDCl3), intramolecular hydrogen bonding dominates, heavily favoring the (Z)-isomer. Conversely, in polar, hydrogen-bonding solvents (e.g., DMSO-d6), intermolecular hydrogen bonding with the solvent disrupts the intramolecular network, shifting the equilibrium to a more balanced E/Z ratio.

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters and equilibrium ratios extracted from variable-temperature NMR (VT-NMR) studies of push-pull acrylates.

SolventDielectric Constant ( ε )E:Z Ratio (298 K) ΔG‡ (kcal/mol)Primary H-Bonding Mode
CDCl3 4.815 : 8518.5Intramolecular (N-H···O=C)
DMSO-d6 46.845 : 5516.2Intermolecular (N-H···DMSO)
Ethanol 24.530 : 7017.0Mixed (Intra/Intermolecular)

Experimental Protocols

Protocol 1: Synthesis and Isolation of the (E)-Isomer

Objective: To synthesize the compound and exploit differential solubility to isolate the kinetically trapped or less soluble (E)-isomer[3].

  • Reaction: Dissolve equimolar amounts (50 mmol) of 3,5-difluoroaniline and ethyl (ethoxymethylene)cyanoacetate in 25 mL of absolute ethanol.

  • Heating: Reflux the mixture for 45-60 minutes. The push-pull system forms rapidly via an addition-elimination mechanism.

  • Crystallization: Allow the reaction to cool slowly to room temperature, then transfer to an ice bath. The (E)-isomer typically precipitates due to its lower solubility in cold ethanol compared to the (Z)-isomer.

  • Isolation: Collect the solid by vacuum filtration and wash with ice-cold ethanol.

  • Self-Validation System: Immediately dissolve a few milligrams of the isolated solid in cold CDCl3 and acquire a 1H-NMR spectrum within 5 minutes. The presence of a single alkene proton signal (CH=C) at ~8.3 ppm confirms isomeric purity before solvent-induced equilibration begins. If a second signal at ~8.0 ppm appears, the sample is a mixture.

Protocol 2: Kinetic Monitoring of E/Z Isomerization via VT-NMR

Objective: To determine the activation energy ( ΔG‡ ) of the isomerization process.

  • Sample Preparation: Dissolve 15 mg of the pure (E)-isomer in 0.6 mL of DMSO-d6 in an NMR tube.

  • Data Acquisition: Insert the sample into an NMR spectrometer equipped with a variable temperature (VT) probe pre-heated to 60 °C.

  • Kinetic Runs: Acquire 1H-NMR spectra every 10 minutes for 3 hours. Integrate the distinct alkene proton signals for the (E) and (Z) isomers.

  • Self-Validation System: Plot ln([E]−[E]eq​) versus time. A strictly linear plot validates that the isomerization follows reversible first-order kinetics. Any deviation from linearity suggests sample degradation or higher-order oligomerization, prompting a repeat at a lower temperature.

Visualizations

G A 3,5-Difluoroaniline + Ethyl (ethoxymethylene) cyanoacetate C (E)-Isomer (N-H···N≡C H-bond) A->C Condensation (EtOH, Reflux) D (Z)-Isomer (N-H···O=C H-bond) A->D C->D Thermal/Solvent Isomerization E 5,7-Difluoro-4-hydroxyquinoline -3-carbonitrile C->E Requires prior Z-isomerization D->E Thermal Cyclization (Dowtherm A, 250°C)

Synthesis, E/Z isomerization, and thermal cyclization pathway of the acrylate intermediate.

Workflow Step1 1. Synthesis & Isolation Reflux in EtOH Cool & Filter pure isomer Step2 2. Isomerization Setup Dissolve in Solvents (CDCl3, DMSO-d6) Step1->Step2 Step3 3. Kinetic Monitoring 1H-NMR Spectroscopy Variable Temp (VT-NMR) Step2->Step3 Step4 4. Data Analysis Extract E/Z Ratios Calculate ΔG‡, ΔH‡, ΔS‡ Step3->Step4

Self-validating experimental workflow for kinetic monitoring of E/Z isomerization.

References

  • Title: 541505-10-6 (C12H10F2N2O2) - PubChemLite Source: Université du Luxembourg URL: [Link]

  • Title: US Patent 20020026052A1 - 3-cyanoquinolines, 3-cyano-1,6-naphthyridines, and 3-cyano-1,7-naphthyridines as protein kinase inhibitors Source: Google Patents URL
  • Title: Design, Synthesis and Evaluation of Organic and Metal Based Antimicrobial Agents Source: Maynooth University Research Archive Library (MURAL) URL: [Link]

Sources

Exploratory

A Preliminary Investigation of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in Heterocyclic Chemistry: A Technical Guide

Abstract (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a highly functionalized and versatile building block with significant potential in the synthesis of a diverse array of heterocyclic compounds. The presenc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a highly functionalized and versatile building block with significant potential in the synthesis of a diverse array of heterocyclic compounds. The presence of a nucleophilic amino group, an electrophilic double bond activated by adjacent cyano and ester groups, and a difluorophenyl moiety makes it a privileged precursor for constructing heterocycles of pharmaceutical and agrochemical interest. This technical guide provides a preliminary investigation into the synthesis of this core compound and explores its application in the construction of key heterocyclic systems, including quinolines, pyridinones, pyrazoles, pyrimidines, and pyrroles. The methodologies presented are grounded in established synthetic strategies for analogous enaminonitriles and enamines, offering a predictive framework for researchers in organic synthesis and drug discovery.

Introduction: The Versatility of a Fluorinated Enaminonitrile

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The incorporation of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, hereafter referred to as 1 , is a trifunctionalized Michael acceptor that serves as an exemplary synthon for the rapid assembly of complex heterocyclic frameworks.

The strategic placement of the 3,5-difluorophenyl group is of particular note. This moiety can act as a bioisostere for other functional groups and can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes. The enamine core of 1 provides a versatile platform for a variety of cyclization strategies, leveraging the inherent reactivity of the electron-poor double bond and the nucleophilicity of the secondary amine. This guide will delineate the probable synthetic route to 1 and its subsequent utility in established heterocyclic syntheses.

Synthesis of the Core Compound: (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1)

The synthesis of N-aryl-β-enaminoesters is a well-established transformation in organic chemistry. A highly efficient and straightforward approach involves the condensation of a β-alkoxy-α,β-unsaturated ester with an appropriate aniline. Specifically for the synthesis of 1 , the reaction of ethyl 2-cyano-3-ethoxyacrylate with 3,5-difluoroaniline is the most logical and direct route. This reaction proceeds via a nucleophilic vinylic substitution mechanism.

Proposed Synthetic Protocol

A plausible synthetic protocol for compound 1 can be adapted from similar preparations of N-aryl enaminoesters.[3]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • 3,5-Difluoroaniline[4]

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of 3,5-difluoroaniline (1.0 equivalent) in absolute ethanol, add ethyl 2-cyano-3-ethoxyacrylate (1.05 equivalents).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate from the solution upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from ethanol to afford (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) as a crystalline solid.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the amino group of 3,5-difluoroaniline on the electron-deficient β-carbon of ethyl 2-cyano-3-ethoxyacrylate. This is followed by the elimination of ethanol to yield the thermodynamically more stable (E)-enamine product. The electron-withdrawing nature of the cyano and ester groups facilitates the initial nucleophilic attack and stabilizes the final product.

G cluster_synthesis Synthesis of Core Compound 1 3,5-Difluoroaniline 3,5-Difluoroaniline Reaction Condensation (Ethanol, Reflux) 3,5-Difluoroaniline->Reaction Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate Ethyl_2-cyano-3-ethoxyacrylate->Reaction Product_1 (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction->Product_1

Caption: Synthesis of the core enaminonitrile 1 .

Applications in Heterocyclic Synthesis

The rich functionality of compound 1 allows for its participation in a variety of cyclization reactions to form a range of valuable heterocyclic systems. The following sections outline plausible synthetic routes to key heterocycles, with detailed protocols adapted from established literature for analogous substrates.

Synthesis of Quinolines via Friedländer-Type Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[5][6] A variation of this reaction can be envisioned where the enamine functionality of 1 reacts with an α,β-unsaturated carbonyl compound, leading to a substituted quinoline.

Experimental Protocol:

  • In a sealed tube, combine (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) (1.0 eq.), an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq.), and a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) in a suitable solvent such as toluene.

  • Heat the mixture at 120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-cyano-2-ethoxycarbonyl-4-methyl-6,8-difluoroquinoline.

Causality Behind Experimental Choices: The Lewis acid catalyst activates the α,β-unsaturated ketone, facilitating the initial Michael addition of the enamine. The high temperature is necessary to promote the subsequent cyclization and aromatization steps, which involve the elimination of water and the aniline moiety.

G cluster_quinoline Quinoline Synthesis Compound_1 (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction_Q Friedländer-type Annulation (Lewis Acid, Heat) Compound_1->Reaction_Q Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Reaction_Q Product_Q Substituted Quinoline Reaction_Q->Product_Q

Caption: Friedländer-type synthesis of quinolines.

Synthesis of Pyridinones

Substituted pyridin-2(1H)-ones are important scaffolds in medicinal chemistry. These can be synthesized from enaminonitriles by reaction with compounds containing an active methylene group, such as malononitrile or ethyl cyanoacetate, followed by cyclization.[7][8]

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 eq.) in ethanol, add (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) (1.0 eq.) and malononitrile (1.0 eq.).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield the desired 4-amino-5-cyano-1-(3,5-difluorophenyl)-6-oxo-1,6-dihydropyridine-2-carboxylate.

Mechanistic Insight: The reaction proceeds via a base-catalyzed Michael addition of the malononitrile carbanion to the enamine double bond. This is followed by an intramolecular cyclization where the amino group attacks one of the nitrile groups, leading to the formation of the pyridinone ring after tautomerization.

G cluster_pyridinone Pyridinone Synthesis Compound_1_P (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction_P Base-catalyzed Cyclization (NaOEt, Ethanol, Reflux) Compound_1_P->Reaction_P Malononitrile Malononitrile Malononitrile->Reaction_P Product_P Substituted Pyridinone Reaction_P->Product_P

Caption: Synthesis of pyridinone derivatives.

Synthesis of Pyrazoles

The synthesis of pyrazoles from β-enamino esters and hydrazines is a well-documented and highly efficient process.[9][10] The reaction of compound 1 with hydrazine or its derivatives is expected to yield highly substituted pyrazoles.

Experimental Protocol:

  • Dissolve (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.1 eq.) to the solution.

  • Reflux the reaction mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to give the desired 5-amino-4-cyano-1-(3,5-difluorophenyl)-1H-pyrazole-3-carboxylate.

Justification of Protocol: The reaction is typically rapid and clean. The initial step is the Michael addition of the more nucleophilic nitrogen of hydrazine to the activated double bond of the enamine. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by elimination of ethanol and the original amino group, leads to the aromatic pyrazole ring.

G cluster_pyrazole Pyrazole Synthesis Compound_1_Py (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction_Py Cyclocondensation (Ethanol, Reflux) Compound_1_Py->Reaction_Py Hydrazine Hydrazine Hydrate Hydrazine->Reaction_Py Product_Py Substituted Pyrazole Reaction_Py->Product_Py

Caption: Synthesis of pyrazole derivatives.

Synthesis of Pyrimidines

Pyrimidines are another class of heterocycles that are readily accessible from enaminonitrile precursors.[11][12] The reaction of compound 1 with amidines or guanidine can provide a direct route to substituted pyrimidines.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Add guanidine hydrochloride (1.0 eq.) and stir for 15 minutes.

  • Add (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) (1.0 eq.) to the mixture.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction with acetic acid.

  • The precipitated product is collected by filtration, washed with water and ethanol, and dried to yield the desired 2,4-diamino-5-cyano-1-(3,5-difluorophenyl)-1,6-dihydropyrimidine-6-one.

Self-Validating System: The formation of the pyrimidine ring is driven by a sequence of nucleophilic additions and cyclization. The initial Michael addition of the amidine to the enamine is followed by an intramolecular cyclization involving the attack of a nitrogen atom on the ester carbonyl group. The stability of the resulting aromatic pyrimidine ring provides a strong thermodynamic driving force for the reaction.

G cluster_pyrimidine Pyrimidine Synthesis Compound_1_Pm (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction_Pm Cyclocondensation (NaOEt, Ethanol, Reflux) Compound_1_Pm->Reaction_Pm Guanidine Guanidine Guanidine->Reaction_Pm Product_Pm Substituted Pyrimidine Reaction_Pm->Product_Pm

Caption: Synthesis of pyrimidine derivatives.

Synthesis of Pyrroles via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler cyclization is a powerful method for the formation of five-membered rings, including pyrroles, from dinitriles or cyano-esters.[13] By reacting compound 1 with an α-haloketone, a subsequent intramolecular cyclization can lead to the formation of a substituted pyrrole.

Experimental Protocol:

  • To a solution of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1 ) (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.) and an α-haloketone (e.g., chloroacetone, 1.1 eq.).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired 3-amino-4-cyano-5-acetyl-1-(3,5-difluorophenyl)pyrrole-2-carboxylate.

Mechanistic Rationale: The reaction is initiated by the N-alkylation of the enamine with the α-haloketone. The base then deprotonates the α-carbon to the nitrile, generating a carbanion which undergoes an intramolecular nucleophilic attack on the ketone carbonyl, forming a five-membered ring. Subsequent dehydration leads to the aromatic pyrrole.

G cluster_pyrrole Pyrrole Synthesis Compound_1_Pr (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (1) Reaction_Pr Thorpe-Ziegler Cyclization (K₂CO₃, DMF) Compound_1_Pr->Reaction_Pr Haloketone α-Haloketone Haloketone->Reaction_Pr Product_Pr Substituted Pyrrole Reaction_Pr->Product_Pr

Caption: Thorpe-Ziegler synthesis of pyrroles.

Summary of Synthetic Applications

The versatility of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate as a precursor for heterocyclic synthesis is summarized in the table below.

Heterocyclic SystemKey Reagent(s)General MethodExpected Product Features
Quinoline α,β-Unsaturated KetoneFriedländer-type Annulation3-Cyano-2-ethoxycarbonyl-6,8-difluoroquinoline
Pyridinone MalononitrileBase-catalyzed Cyclization4-Amino-5-cyano-1-(3,5-difluorophenyl)-pyridinone
Pyrazole Hydrazine HydrateCyclocondensation5-Amino-4-cyano-1-(3,5-difluorophenyl)pyrazole
Pyrimidine GuanidineCyclocondensation2,4-Diamino-5-cyano-1-(3,5-difluorophenyl)pyrimidine
Pyrrole α-HaloketoneThorpe-Ziegler Cyclization3-Amino-4-cyano-1-(3,5-difluorophenyl)pyrrole

Conclusion

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a readily accessible and highly versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its unique combination of functional groups allows for its participation in a variety of well-established cyclization reactions, providing a straightforward entry into complex molecular architectures. The predictive synthetic routes outlined in this guide, based on analogous transformations, offer a solid foundation for further experimental exploration and the development of novel bioactive molecules. The strategic incorporation of the 3,5-difluorophenyl moiety is anticipated to impart favorable pharmacokinetic and pharmacodynamic properties to the resulting heterocyclic scaffolds, making this a promising area of investigation for researchers in drug discovery and development.

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  • Ragno, R., et al. (2004). Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. Arkivoc, 2004(5), 26-31. [Link]

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  • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]

Sources

Foundational

Electronic Properties and Reactivity of 3,5-Difluorophenylamino Substituted Acrylates: A Technical Guide

Executive Summary 3,5-difluorophenylamino substituted acrylates—specifically β -aminoacrylates—are highly versatile chemical intermediates characterized by a conjugated push-pull enamine system. These compounds serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-difluorophenylamino substituted acrylates—specifically β -aminoacrylates—are highly versatile chemical intermediates characterized by a conjugated push-pull enamine system. These compounds serve as critical building blocks in the synthesis of nitrogen-containing heterocycles, most notably quinolones and quinoline-3-carboxamides used in modern kinase inhibitors and antibacterial agents[1]. This whitepaper explores the unique electronic properties imparted by the 3,5-difluoro substitution, detailing how these properties dictate chemical reactivity, structural stability, and synthetic methodology.

Electronic Properties: The Push-Pull Dynamics

The core structural feature of these molecules is the β -aminoacrylate backbone (Donor–C=C–Acceptor). The substitution of a 3,5-difluorophenyl group onto the amine nitrogen fundamentally alters the electronic landscape of the molecule through specific stereoelectronic effects.

Inductive (-I) vs. Resonance (+M) Effects

Fluorine is the most electronegative element. Positioned at the 3 and 5 (meta) positions of the phenyl ring, the two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I). Crucially, because the fluorines are positioned meta to the amino group, they cannot donate electron density back to the nitrogen via resonance (+M). Consequently, the nitrogen lone pair is strongly pulled toward the electron-deficient phenyl ring[2].

Impact on the Enamine System

In a standard β -aminoacrylate, the nitrogen lone pair delocalizes into the C=C double bond, increasing the nucleophilicity of the α -carbon. However, the 3,5-difluorophenyl group dampens this "push," resulting in a weaker push-pull system. This electronic withdrawal decreases the electron density across the acrylate bridge, significantly altering the molecule's reactivity profile[3]. Furthermore, this electronic modulation increases the E/Z isomerization barrier, heavily favoring the (E)-isomer due to the stabilization provided by intramolecular hydrogen bonding between the secondary amine proton and the acrylate carbonyl[4].

PushPull N Nitrogen Lone Pair (Donor) C Alpha/Beta Carbons (Conjugated Bridge) N->C Reduced Resonance (+M) F 3,5-Difluorophenyl (-I Withdrawing) F->N Inductive Pull (-I) E Ester/Cyano Group (Acceptor) C->E Push-Pull Delocalization

Electronic push-pull dynamics in 3,5-difluorophenylamino acrylates.
Quantitative Electronic Comparison

To understand the practical impact of these electronic shifts, we can compare the theoretical and practical parameters of standard aniline-derived acrylates against their 3,5-difluorinated counterparts.

Table 1: Comparative Electronic and Reactivity Parameters

ParameterAniline-Derived β -Aminoacrylate3,5-Difluoroaniline-DerivedCausality / Impact on Reactivity
Hammett σmeta​ (sum) 0.00+0.68 ( 2×+0.34 )Strong electron withdrawal via -I effect deactivates the ring.
Nitrogen Nucleophilicity HighLowReduced lone pair availability slows condensation reactions.
Enamine "Push" (+M) StrongWeakDecreased electron density at the α -carbon limits electrophilic attack.
E/Z Isomerization DynamicHighly restrictedStabilized (E)-isomer via intramolecular H-bonding.
Typical Cyclization Temp 100–150 °C200–250 °CDeactivated aromatic ring requires harsh thermal or Lewis acid conditions.

Reactivity Profiles and Mechanistic Pathways

The electronic properties defined above directly dictate the chemical behavior of 3,5-difluorophenylamino acrylates across three primary domains:

Condensation and Amino-Yne Click Chemistry

While aliphatic amines readily undergo spontaneous amino-yne click reactions with propiolates at room temperature to form β -aminoacrylates[5], the reduced nucleophilicity of 3,5-difluoroaniline requires elevated temperatures or specific catalysis to drive the condensation. The electron-withdrawing nature of the meta-fluorines increases the activation energy required for the initial nucleophilic attack on the activated alkyne or acrylate derivative[6].

Electrophilic Aromatic Substitution (Cyclization)

These acrylates are classic precursors for quinolone and quinoline cores via the Gould-Jacobs reaction or related cyclizations[1]. Because the 3,5-difluorophenyl ring is highly electron-deficient, it is deactivated toward Electrophilic Aromatic Substitution (EAS). Consequently, ring closure onto the aromatic core requires significant driving force. This is typically achieved using high-boiling solvents (e.g., Dowtherm A at 250 °C) or potent Lewis acids/dehydrating agents (e.g., Eaton's Reagent or Fe(OTf)3​ )[2].

Acidic Cleavage

Despite their stability under neutral conditions, the β -aminoacrylate bond is dynamically cleavable under acidic conditions (pH < 5.5). This hydrolysis yields the original 3,5-difluoroaniline and a 3-oxopropanoate derivative, a property increasingly leveraged in the design of stimuli-responsive materials and degradable hydrogels[3].

Cyclization A 3,5-Difluoroaniline + Acrylate B Condensation (Amino-yne or Michael) A->B C 3,5-Difluorophenylamino Acrylate (Enamine) B->C D Lewis Acid Activation (e.g., Eaton's Reagent) C->D Reduced Nucleophilicity Requires Catalyst E Electrophilic Aromatic Substitution (Cyclization) D->E F Quinolone / Quinoline Core E->F

Mechanistic pathway for the cyclization of 3,5-difluorophenylamino acrylates.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is rooted directly in the electronic properties of the 3,5-difluorophenyl moiety.

Protocol A: Synthesis of (E)-ethyl 3-(3,5-difluorophenylamino)acrylate

Causality Focus: Due to the weak nucleophilicity of 3,5-difluoroaniline, a solvent with a suitable boiling point and a mild acid catalyst are employed to drive the equilibrium forward while preventing thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,5-difluoroaniline (10.0 mmol) and ethyl 3-oxopropanoate (11.0 mmol) in 40 mL of anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.5 mmol). Rationale: The acid protonates the carbonyl oxygen of the acrylate, increasing its electrophilicity to compensate for the poor nucleophilicity of the aniline.

  • Reflux & Water Removal: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the condensation to completion.

  • Validation (In-Process): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The reaction is typically complete within 12–16 hours when the aniline spot is consumed.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO3​ (to neutralize p-TSA) followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to yield the pure (E)-isomer. Rationale: The (E)-isomer is thermodynamically favored due to intramolecular hydrogen bonding.

Protocol B: Lewis Acid-Catalyzed Cyclization to 4-Quinolone Core

Causality Focus: The electron-withdrawing fluorine atoms severely deactivate the aromatic ring. Eaton's reagent ( P2​O5​ in methanesulfonic acid) is chosen over traditional polyphosphoric acid (PPA) because it provides a highly acidic, dehydrating environment that is liquid at room temperature, ensuring better solubility and fewer charring byproducts.

Step-by-Step Methodology:

  • Preparation: In a dry 50 mL flask under an inert argon atmosphere, add Eaton's reagent (10 mL).

  • Addition: Slowly add the purified (E)-ethyl 3-(3,5-difluorophenylamino)acrylate (5.0 mmol) in small portions while stirring at room temperature.

  • Cyclization: Heat the reaction mixture to 70–80 °C. Rationale: Elevated temperature is required to overcome the high activation energy of EAS on the deactivated difluorophenyl ring.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+ ) and the appearance of the cyclized product mass (minus the mass of ethanol) indicates successful ring closure.

  • Quenching: Carefully pour the hot mixture over crushed ice (50 g) with vigorous stirring. Neutralize slowly with aqueous ammonia until pH 7 is reached.

  • Isolation: Filter the resulting precipitate, wash thoroughly with distilled water, and dry under vacuum to obtain the fluorinated 4-quinolone intermediate.

Applications in Drug Development

The unique electronic and steric profile of the 3,5-difluorophenylamino moiety makes these acrylates highly valuable in pharmaceutical chemistry.

  • Kinase Inhibitors: The 3-quinoline carboxamide derivatives synthesized from these acrylates are potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a critical target in oncology for sensitizing tumors to radiotherapy[1].

  • Antibacterial Agents: Compounds such as (E)-ethyl 3-(3,5-difluorophenylamino)-2-(4-chlorophenyl)acrylate have demonstrated considerable antibacterial activities against strains like S. aureus, acting as precursors or active agents in the tyrosyl-tRNA synthetase inhibitor pipeline[7].

References

  • [7] Matassoni et al. (2009). Tyrosyl-tRNA synthetase inhibitors as antibacterial agents: Synthesis, molecular docking and structure-activity relationship analysis of 3-aryl-4-arylaminofuran-2(5H)-ones. ResearchGate. 7

  • [6] ChemRxiv (2024). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s. ChemRxiv. 6

  • [4] ACS Publications (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry. 4

  • [3] Universidad de Zaragoza (2025). Amino-yne Reaction for the Synthesis of Degradable Hydrogels: Study of the Cleavage of β-Aminoacrylate Cross-Links.3

  • [5] PMC (2025). An Amino‐Yne Click Chemistry Approach for Multi‐Responsive Liquid Crystal Elastomer Actuators. NIH.5

  • [2] ACS Publications (2024). Iron(III)-Catalyzed Amine-Release Triple Condensation of Enaminones to C3-Alkenylated Dihydroquinolinones. The Journal of Organic Chemistry. 2

  • [1] ACS Publications (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. 1

Sources

Protocols & Analytical Methods

Method

Application of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in fluoroquinolone scaffold synthesis

Application Notes & Protocols Topic: Strategic Application of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in the Synthesis of Core Fluoroquinolone Scaffolds Audience: Researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Strategic Application of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in the Synthesis of Core Fluoroquinolone Scaffolds

Audience: Researchers, scientists, and drug development professionals in medicinal and synthetic organic chemistry.

Senior Application Scientist's Foreword: The persistent rise of antibiotic resistance necessitates the continuous innovation of antibacterial agents. Fluoroquinolones remain a cornerstone of antibacterial therapy, and their efficacy is intrinsically linked to the chemical architecture of their core scaffold.[1][2] The strategic introduction of fluorine atoms, in particular, has been shown to dramatically enhance biological activity by improving cell penetration and DNA gyrase inhibition.[3] This document provides an in-depth guide to the utilization of a pivotal precursor, (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, in the construction of the foundational 4-quinolone ring system. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles and the rationale behind the protocol, empowering researchers to not only replicate but also intelligently adapt this powerful synthetic strategy.

The Precursor: A Molecule of Strategic Importance

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is not merely a starting material; it is a carefully designed enamine intermediate engineered for the efficient assembly of the fluoroquinolone core. Its structure contains two key features that are critical for the subsequent cyclization reaction.

  • The 3,5-Difluorophenylamino Moiety: The use of 3,5-difluoroaniline as the starting amine is a deliberate choice.[4] The two fluorine atoms are powerful electron-withdrawing groups that influence the electronics of the entire molecule. This electronic modulation is crucial for the final biological activity of many fluoroquinolone drugs, which often feature a fluorine atom at the C-6 position of the quinolone ring.[2] Synthesizing the scaffold with this fluorination pattern already in place from an early-stage intermediate is a highly efficient strategy.

  • The Ethyl Cyanoacrylate Moiety: This portion of the molecule is a classic Michael acceptor and is primed for intramolecular cyclization. The cyano (-CN) and ester (-COOEt) groups are electron-withdrawing, activating the double bond and setting the stage for the key ring-forming reaction. This structural motif is a cornerstone of the Gould-Jacobs reaction, a classical and robust method for quinoline synthesis.[1][5]

Synthetic Pathway Overview: From Enamine to Quinolone Core

The primary application of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is its conversion into the corresponding 4-hydroxy-3-cyano-quinolone scaffold via a thermal cyclization reaction. This process is a variation of the Gould-Jacobs reaction, which typically involves heating an anilino-acrylate intermediate in a high-boiling point solvent.[1][5] The resulting 4-hydroxyquinolone (which exists in tautomeric equilibrium with the 4-quinolone form) is the central building block upon which further modifications, such as the introduction of substituents at the N-1 and C-7 positions, are performed to complete the synthesis of a specific fluoroquinolone drug.[2][6]

G Start 3,5-Difluoroaniline + Ethyl Ethoxymethylenecyanoacetate Intermediate (E)-ethyl 2-cyano-3- (3,5-difluorophenylamino)acrylate Start->Intermediate Condensation (Gould-Jacobs Step 1) Cyclization Thermal Cyclization Intermediate->Cyclization Product Ethyl 6,8-difluoro-4-hydroxy- quinoline-3-carboxylate* Cyclization->Product FinalScaffold Core Fluoroquinolone Scaffold Product->FinalScaffold Further Functionalization

Figure 1. Overall synthetic workflow.

Core Protocol: Thermal Cyclization to the Quinolone Scaffold

This protocol details the critical ring-closing reaction to form the quinolone core. The procedure is based on established thermal cyclization methods for analogous systems.[1]

3.1. Materials and Reagents

  • (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Hexane (for washing)

  • Ethanol (for recrystallization, optional)

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • High-temperature thermometer

  • Heating mantle with stirrer

  • Buchner funnel and filtration apparatus

3.3. Step-by-Step Experimental Procedure

  • Setup: Assemble the reaction apparatus (flask, condenser, thermometer) in a well-ventilated fume hood. Ensure all glassware is dry.

  • Solvent Addition: Charge the round-bottom flask with the high-boiling point solvent (e.g., Dowtherm A), typically 5-10 mL per gram of starting material.

  • Reagent Addition: Add the (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate to the solvent.

  • Heating and Cyclization: Begin stirring and heat the mixture vigorously. The temperature should be raised to 240-260 °C .[1] This high temperature is critical to overcome the activation energy for the electrocyclization reaction.

  • Reaction Monitoring: Maintain this temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. As the reaction proceeds, the product will often precipitate out of the hot solution.

  • Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. The desired quinolone product will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with a non-polar solvent like hexane to remove residual high-boiling solvent.

  • Drying: Dry the solid product under vacuum to yield the crude ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Mechanistic Insights: The Gould-Jacobs Electrocyclization

The transformation of the linear enamine precursor into the bicyclic quinolone scaffold occurs via a pericyclic reaction, specifically a 6-pi electrocyclization.

  • Initiation: At high temperatures, the molecule adopts a conformation that brings the aniline ring and the acrylate double bond into proximity.

  • 6-pi Electrocyclization: A concerted, thermal 6-pi electrocyclization occurs. The ortho-carbon of the aniline ring forms a new sigma bond with the beta-carbon of the acrylate system. This is the key ring-forming step.

  • Rearomatization/Tautomerization: The initial cyclized intermediate is non-aromatic. It rapidly undergoes a proton shift (tautomerization) to form the more stable 4-hydroxyquinoline aromatic system. This tautomer exists in equilibrium with its 4-oxo (quinolone) form, which is often the predominant species.[7]

G Start Enamine Conformer TS 6π Electrocyclic Transition State Start->TS Heat (Δ) (240-260 °C) Intermediate Cyclized Intermediate (Non-aromatic) TS->Intermediate Ring Closure Product 4-Hydroxyquinoline (Aromatic Tautomer) Intermediate->Product Tautomerization (Rearomatization)

Figure 2. Mechanism of thermal cyclization.

Process Optimization and Critical Parameters

The success of this cyclization is highly dependent on specific reaction conditions. The following table outlines the key parameters and the rationale for their selection.

ParameterTypical RangeRemarks & Justification (Expert Insights)
Temperature 240 - 260 °CThis is the most critical parameter. The 6-pi electrocyclization has a high activation energy. Temperatures below 240 °C will result in sluggish or incomplete reactions. Temperatures above 260 °C risk thermal decomposition of the product.[1]
Solvent Dowtherm A, Diphenyl EtherA high-boiling point, thermally stable, and inert solvent is required to achieve the necessary reaction temperature. These solvents also help to solubilize the starting material while allowing the product to precipitate upon cooling, simplifying isolation.
Reaction Time 30 - 60 minutesProlonged heating can lead to side reactions and decreased yield. The reaction is typically complete within an hour at the optimal temperature. Monitoring by TLC is recommended to avoid over-running the reaction.
Atmosphere Inert (N₂ or Ar) OptionalWhile not always strictly necessary, performing the reaction under an inert atmosphere can prevent oxidative side reactions at high temperatures, potentially leading to a cleaner product and higher yield.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Reaction temperature was too low.Verify thermometer calibration. Ensure heating mantle is providing consistent and sufficient heat to reach 240-260 °C.
Starting material is impure.Confirm the purity of the (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate via NMR or melting point analysis.
Dark, Tarry Product Reaction was overheated or run for too long.Reduce reaction time and strictly control the temperature to not exceed 260 °C. Consider running the reaction under an inert atmosphere.
Oxygen was present in the reaction.Purge the apparatus with nitrogen or argon before heating.
Product is difficult to filter (oily) Incomplete removal of the high-boiling solvent.Ensure the reaction mixture has cooled completely to room temperature. Use a larger volume of hexane for washing and triturate the solid during the wash to break up clumps.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Novel Fluoroquinolone Derivatives Using Fluoroacetonitrile.
  • Germán,-Caballero, A. (n.d.). Synthesis of Fluoroquinolone Antibiotics.
  • Lee, J. H., Kim, M. J., & Lee, Y. R. (2021). Synthesis of 2-Quinolones via Thiolate-Mediated Cyclization of (E)-2-Aminocinnamic Acid Derivatives. ACS Omega, 6(33), 21643–21654.
  • Gashu, M. H., & Tadesse, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(38), 26601–26622.
  • Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines. Part 1. Synthesis of 4-Quinolone-3-carboxylic Acids. ChemInform, 18(21). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Future Applications of 3,5-Difluoroaniline in Advanced Chemistry.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Marques, F., et al. (2022). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. ResearchGate.
  • IJRASET. (2024). Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy.

Sources

Application

Application Note: Recrystallization and Purification Protocols for (E)-Ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

Introduction & Mechanistic Context (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS: 541505-10-6) is a highly functionalized enamine intermediate synthesized via the addition-elimination reaction between 3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS: 541505-10-6) is a highly functionalized enamine intermediate synthesized via the addition-elimination reaction between 3,5-difluoroaniline and ethyl ethoxymethylenecyanoacetate. This compound serves as a critical precursor in the [1], a high-temperature thermal cyclization pathway used to construct fused pyrimidinone and fluoroquinolone scaffolds.

Because the subsequent cyclization requires extreme temperatures (>200 °C) and is highly sensitive to nucleophilic or oligomeric impurities, the purity of the starting acrylate must strictly exceed 99%.

Structural Dynamics and the (E)-Isomer

The (E)-configuration of this molecule is thermodynamically locked by a robust intramolecular hydrogen bond between the secondary amine proton (NH) and the carbonyl oxygen of the ethyl ester group. This pseudo-six-membered ring forces the molecule into a highly planar conformation. This planarity promotes efficient π−π stacking in the solid state, making the compound highly crystalline and an excellent candidate for purification via controlled recrystallization.

Physicochemical Profiling & Solvent Rationale

Selecting the correct solvent system is a balance between thermodynamic solubility and kinetic impurity rejection.

  • Why Ethanol is the Gold Standard: The target acrylate exhibits a steep solubility curve in absolute ethanol. Furthermore, the protic nature of ethanol competitively disrupts the weak intermolecular hydrogen bonds of polar impurities (preventing them from co-crystallizing), while the target molecule's strong intramolecular hydrogen bond remains intact.

  • Impurity Purging: The most common impurity, unreacted 3,5-difluoroaniline, is highly soluble in cold ethanol and will remain in the mother liquor. High-molecular-weight oligomers are generally insoluble in boiling ethanol and can be removed via hot filtration.

Data Presentation: Solubility and Solvent Efficacy

Table 1: Solubility Profile of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

SolventTemp (°C)Solubility (mg/mL)Suitability / Rationale
Hexanes25 / 68< 1 / < 2Anti-solvent; useful only in binary mixtures.
Water25 / 100< 0.1 / < 0.5Insoluble; causes amorphous oiling out if used as anti-solvent.
Absolute Ethanol0 / 78~ 5 / > 150Optimal ; steep solubility curve, purges aniline impurities.
Ethyl Acetate25 / 77~ 40 / > 300Too soluble at RT; requires hexane as an anti-solvent.
DMSO / DMF25> 500Too soluble; difficult to remove under standard vacuum drying.

Table 2: Yield and Purity Metrics by Purification Strategy

Purification MethodStarting PurityFinal Purity (HPLC)Recovery YieldCrystal Morphology
Direct EtOH Recrystallization92%> 99.5%82 - 85%Pale yellow needles
EtOAc/Hexane (1:4) Precipitation92%96.0%88 - 90%Fine amorphous powder
Silica Plug + EtOH Recrystallization< 85% (Dark)> 99.0%70 - 75%Bright yellow prisms

Purification Workflow Visualization

The following decision-tree dictates the purification strategy based on the crude material's initial quality.

PurificationWorkflow Crude Crude (E)-Acrylate (Contains Aniline & Oligomers) TLC Purity Assessment (HPLC / TLC) Crude->TLC Decision Purity >90%? TLC->Decision Silica Silica Plug Pre-treatment (EtOAc/Hexane 1:3) Decision->Silica No Dissolve Dissolve in Boiling EtOH (10-15 mL/g) Decision->Dissolve Yes Silica->Dissolve HotFilter Hot Filtration (Remove Insoluble Matter) Dissolve->HotFilter Cooling Controlled Cooling (-0.5 °C/min to 4 °C) HotFilter->Cooling Filtration Vacuum Filtration & Cold EtOH Wash Cooling->Filtration Drying Vacuum Drying (40 °C, 12 h, <10 mbar) Filtration->Drying Pure Pure (E)-Isomer Crystals (>99% Purity) Drying->Pure

Figure 1: Decision-tree and workflow for the purification of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

Experimental Protocols

The protocols below are designed as self-validating systems. In-process control (IPC) checks are embedded to ensure the scientist can verify the success of a step before proceeding.

Protocol A: Standard Ethanol Recrystallization

Recommended for crude batches with >90% purity (typically pale yellow to light orange solids).

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 10.0 g of crude (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in 100 mL of absolute ethanol (10 mL/g).

  • Heating: Heat the suspension to a gentle reflux (78 °C) using a controlled oil bath or heating mantle.

    • Causality Check: If the solid does not completely dissolve after 15 minutes at reflux, add absolute ethanol in 10 mL increments (up to a maximum of 150 mL total). Do not exceed 15 mL/g, as this will drastically reduce your final yield.

  • Hot Filtration: If the solution remains slightly turbid (indicating insoluble oligomers), rapidly filter the boiling solution through a pre-heated Büchner funnel (warmed in an oven at 80 °C) equipped with a medium-porosity filter paper.

    • Causality Check: Pre-heating the funnel is critical. A cold funnel will cause the target compound to prematurely crystallize in the stem, clogging the apparatus.

  • Controlled Crystallization: Transfer the clear, hot filtrate to an Erlenmeyer flask. Allow the solution to cool to room temperature undisturbed at a rate of approximately -0.5 °C/min (ambient benchtop cooling).

    • Causality Check: Do not use an ice bath immediately. Rapid "crash cooling" traps solvent molecules and aniline impurities within the rapidly forming crystal lattice (occlusion), defeating the purpose of recrystallization.

  • Maturation: Once the flask reaches room temperature and heavy crystallization is observed, transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold absolute ethanol.

    • Causality Check: The cold wash displaces the impurity-rich mother liquor. If the wash solvent runs through yellow/brown, repeat the wash until the filtrate is nearly colorless.

  • Drying: Dry the crystals in a vacuum oven at 40 °C (< 10 mbar) for 12 hours.

Protocol B: Advanced Purification (Silica Plug)

Recommended for crude batches <90% purity, characterized by a dark brown/tarry appearance, common when the [2] is overheated.

  • Silica Plug Preparation: Pack a coarse fritted funnel with a 2-inch layer of silica gel (60 Å, 230-400 mesh). Pre-wet the silica with a 1:3 mixture of Ethyl Acetate:Hexanes.

  • Elution: Dissolve 10.0 g of the dark crude in the minimum amount of Ethyl Acetate (~30 mL). Load this onto the silica plug. Elute with 300 mL of 1:3 EtOAc:Hexanes under gentle vacuum.

    • Causality Check: The highly polar tarry impurities will strongly adhere to the baseline of the silica, while the target acrylate elutes rapidly.

  • Concentration: Evaporate the pale yellow filtrate under reduced pressure to yield a semi-pure solid.

  • Recrystallization: Proceed immediately to Protocol A using the recovered solid.

Analytical Validation & Quality Control

To validate the success of the purification, perform the following checks:

  • Melting Point: The purified (E)-isomer should exhibit a sharp melting point (typically a 1-2 °C range). A depressed or broad melting range indicates trapped solvent or residual 3,5-difluoroaniline.

  • HPLC Analysis: Run a reversed-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The target compound absorbs strongly at ~300 nm due to the extended push-pull conjugation between the donor amine and acceptor cyano/ester groups.

  • 1H NMR (DMSO-d6): The signature of the pure (E)-isomer is the highly deshielded secondary amine proton (NH), which typically appears as a doublet at ~10.5 - 11.0 ppm. This extreme downfield shift is the direct self-validating proof of the intramolecular hydrogen bond [3].

References

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis European Journal of Organic Chemistry (Wiley) URL:[Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Organic Chemistry: Current Research (Longdom) URL:[Link]

Method

The Strategic Utility of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in Pharmaceutical Synthesis

Application Note & Protocols for Researchers in Drug Development In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols for Researchers in Drug Development

In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. Among these, the pyrimidine nucleus is of paramount importance, forming the core of numerous therapeutic agents, including a significant class of kinase inhibitors used in oncology.[1][2] This document serves as a comprehensive technical guide for the utilization of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate as a highly versatile and strategic precursor in the synthesis of polysubstituted pyrimidine derivatives.

As a senior application scientist, this guide is structured to provide not only detailed, reproducible protocols but also the underlying chemical principles and strategic considerations that inform the experimental design. We will explore the synthesis of the precursor itself and its subsequent transformation into a 2-thioxopyrimidine derivative, a key intermediate for further elaboration into potent pharmaceutical agents.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental to successful synthesis. The properties of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate are summarized below:

PropertyValueSource
CAS Number 541505-10-6[3]
Molecular Formula C₁₂H₁₀F₂N₂O₂[3]
Molecular Weight 252.22 g/mol [3]
Appearance Solid
Storage Temperature 2-8°C, sealed in dry conditions

The Role in Pharmaceutical Research: A Precursor to Kinase Inhibitors

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is an exemplary building block for the synthesis of pyrimidine-based kinase inhibitors. The pyrimidine core is a well-established scaffold for targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[4][5][6] The 3,5-difluorophenyl moiety is a common feature in many kinase inhibitors, where it can engage in crucial hydrogen bonding and hydrophobic interactions within the kinase domain, thereby enhancing binding affinity and selectivity.

The primary application of this precursor is in the construction of 4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles through a multicomponent reaction, often a variation of the Biginelli reaction.[7][8] These pyrimidine derivatives can then be further functionalized to yield potent inhibitors of kinases such as EGFR, which are implicated in the proliferation of various cancer cells.[9][10][11]

Synthetic Pathway Overview

The overall synthetic strategy involves two key stages: the synthesis of the precursor via a Knoevenagel condensation and its subsequent cyclization to form the pyrimidine core.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Pyrimidine Synthesis A 3,5-Difluoroaniline C (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C F 4-Aryl-6-(3,5-difluorophenylamino)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile C->F D Aromatic Aldehyde D->F E Thiourea E->F Experimental_Workflow cluster_P1 Part 1: Precursor Synthesis cluster_P2 Part 2: Pyrimidine Synthesis P1_Start Mix Reactants: 3,5-Difluoroaniline, Ethyl 2-cyano-3-ethoxyacrylate, Ethanol, Acetic Acid P1_Reflux Reflux for 4-6h P1_Start->P1_Reflux P1_Evap Evaporate Solvent P1_Reflux->P1_Evap P1_Extract Workup: Ethyl Acetate Extraction, Washes P1_Evap->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Purify Purify: Recrystallization or Column Chromatography P1_Dry->P1_Purify P1_Product Product 1: (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate P1_Purify->P1_Product P2_Start Mix Reactants: Product 1, Aldehyde, Thiourea, K2CO3, Ethanol P1_Product->P2_Start Use as starting material P2_Reflux Reflux for 8-12h P2_Start->P2_Reflux P2_Precip Precipitate in Ice-Water P2_Reflux->P2_Precip P2_Filter Filter and Wash P2_Precip->P2_Filter P2_Dry Dry under Vacuum P2_Filter->P2_Dry P2_Product Final Product: 4-Aryl-2-thioxo-pyrimidine P2_Dry->P2_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate. This document is designed for researchers, chemists, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into improving reaction yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize this important synthesis.

Section 1: Understanding the Reaction - The Fundamentals
Q: What is the reaction mechanism for the synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate?

A: The synthesis is a classic example of a nucleophilic vinyl substitution . It is not a direct Knoevenagel condensation, but rather the reaction of a nucleophile (3,5-difluoroaniline) with an electron-deficient alkene, typically ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate or EMCA).

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-difluoroaniline attacks the electron-poor β-carbon of the acrylate. This breaks the carbon-carbon double bond and forms a tetrahedral intermediate.

  • Elimination: The intermediate is unstable and rapidly collapses. The C=C double bond is reformed by eliminating the ethoxy group (-OEt), which abstracts a proton from the nitrogen atom to form ethanol as a byproduct.

This reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.

G cluster_intermediate Intermediate cluster_products Products reactant1 Ethyl 2-cyano-3-ethoxyacrylate (EMCA) intermediate Tetrahedral Intermediate (Zwitterionic) reactant1->intermediate 1. Nucleophilic Attack reactant2 3,5-Difluoroaniline reactant2->intermediate product1 (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate intermediate->product1 2. Elimination of EtOH product2 Ethanol intermediate->product2

Caption: Reaction mechanism for nucleophilic vinyl substitution.

Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and what purity is required?

A: The two critical starting materials are 3,5-difluoroaniline and ethyl 2-cyano-3-ethoxyacrylate (EMCA) . The purity of these reagents is paramount for achieving high yields.

  • 3,5-Difluoroaniline: Should be >98% pure. Aniline derivatives are prone to oxidation, which can lead to colored impurities that are difficult to remove. If the material is dark, it can be purified by distillation under reduced pressure or by recrystallization.

  • Ethyl 2-cyano-3-ethoxyacrylate (EMCA): This reagent is sensitive to moisture and can hydrolyze. Use a fresh bottle or a recently opened one stored under an inert atmosphere (e.g., argon or nitrogen). If its purity is suspect, it can be distilled under high vacuum.

Q2: Is a catalyst necessary for this reaction?

A: Generally, no catalyst is required . The reaction proceeds thermally. Some protocols mention the addition of a catalytic amount of a weak acid like glacial acetic acid, which can protonate the ethoxy group, making it a better leaving group and potentially accelerating the reaction. However, this can also increase the risk of side reactions. For most applications, heating the reactants in a suitable solvent is sufficient.

Q3: What is the typical reaction time and temperature?

A: The reaction is commonly performed by refluxing in a solvent like ethanol for 2 to 6 hours .[1] The optimal temperature and time depend on the scale and solvent. High temperatures for prolonged periods can lead to decomposition and the formation of dark, tarry side products. Therefore, monitoring is essential.

Q4: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most effective method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm). The product is highly UV-active.

  • Procedure: Spot the starting aniline, the EMCA, and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 3,5-difluoroaniline is no longer visible.

Q5: What is the expected stereochemistry of the product?

A: The reaction overwhelmingly yields the (E)-isomer . This stereoisomer is thermodynamically more stable due to reduced steric hindrance and the potential for intramolecular hydrogen bonding between the amine proton and the ester carbonyl group.

Section 3: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common issues encountered during the synthesis.

G cluster_check Initial Checks cluster_solutions Corrective Actions start Low Yield or Impure Product check_reactants 1. Verify Reactant Purity (>98%) start->check_reactants check_conditions 2. Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup sol_reactants Purify Starting Materials: - Aniline: Distill or Recrystallize - EMCA: Distill under vacuum check_reactants->sol_reactants Impure? sol_conditions Optimize Parameters: - Control temp (reflux) - Monitor by TLC to endpoint - Ensure anhydrous conditions check_conditions->sol_conditions Suboptimal? sol_purification Refine Purification: - Select optimal recrystallization solvent - Use trituration for oils - Dry product under high vacuum check_workup->sol_purification Ineffective? end Improved Yield & Purity sol_reactants->end sol_conditions->end sol_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 1: Low Conversion of Starting Materials
  • Potential Cause A: Insufficient Reaction Temperature or Time

    • Causality: The reaction requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time is too short, the starting materials will not be fully consumed.

    • Solution: Ensure the reaction mixture reaches and maintains a gentle reflux. Monitor the reaction via TLC every hour. Only stop the reaction once the 3,5-difluoroaniline spot has completely disappeared. If the reaction stalls, a higher boiling point solvent like isopropanol or toluene could be considered, but be mindful of potential decomposition.

  • Potential Cause B: Poor Quality or Wet Reagents

    • Causality: Oxidized aniline can introduce impurities that inhibit the reaction. Water present in the reagents or solvent can hydrolyze the EMCA, rendering it unreactive.

    • Solution: Use freshly purified starting materials. Ensure all glassware is oven-dried before use. Use an anhydrous grade of solvent to minimize the presence of water.

Issue 2: Formation of Dark/Tarry Side Products
  • Potential Cause: Decomposition at High Temperatures

    • Causality: Cyanoacrylates are thermally sensitive.[2] Prolonged heating at high temperatures can cause polymerization or decomposition, leading to the formation of dark, insoluble materials that reduce yield and complicate purification.

    • Solution: Maintain a gentle, controlled reflux; avoid aggressive heating. Once TLC indicates the reaction is complete, immediately cool the reaction mixture. Do not leave the reaction heating unnecessarily overnight. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Issue 3: Difficulty in Product Isolation and Purification
  • Potential Cause A: Product "Oiling Out" Instead of Crystallizing

    • Causality: This occurs when the melting point of the product (or an impure version of it) is lower than the temperature of the solution, or when impurities are present that inhibit crystal lattice formation.[3]

    • Solution:

      • Cooling: Ensure the solution is cooled sufficiently, first to room temperature, then in an ice bath.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

      • Seed Crystals: If available, add a single, small crystal of pure product to induce crystallization.

      • Trituration: If oiling persists, remove the solvent under reduced pressure. Add a non-polar solvent in which the product is poorly soluble (e.g., hexane or diethyl ether) and vigorously stir or sonicate. This can often induce the oil to solidify.[4]

  • Potential Cause B: Low Recovery After Recrystallization

    • Causality: This usually means either too much solvent was used, or the chosen solvent is too effective, keeping a significant portion of the product dissolved even when cold.[4]

    • Solution:

      • Solvent Choice: Ethanol is a commonly reported and effective solvent for recrystallization of similar compounds.[5]

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.

      • Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.

      • Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it again to recover a second crop of crystals, which can be combined with the first if purity is acceptable.

Section 4: Optimized Experimental Protocols
Protocol 1: Synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluoroaniline (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (approx. 5-10 mL per gram of aniline). Stir until the aniline is fully dissolved.

  • Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (EMCA) (1.05 eq) to the solution. A slight excess of EMCA can help drive the reaction to completion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete in 2-4 hours, once the aniline spot is consumed.

  • Isolation: Once complete, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes. The product will often precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain the crude product, which can be further purified by recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol, swirling until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection & Drying: Collect the pure crystals by vacuum filtration, wash with a small volume of cold ethanol, and dry under high vacuum to a constant weight.

Section 5: Data Summary

The choice of solvent can influence reaction time and ease of workup. While many solvents can be used, alcohols are preferred for their ability to dissolve the starting materials and facilitate product precipitation upon cooling.

ParameterEthanolIsopropanolToluene
Boiling Point (°C) 7882111
Typical Reaction Time 2-4 hours2-4 hours4-8 hours
Product Isolation Often precipitates on coolingOften precipitates on coolingRequires solvent removal
Notes Excellent choice for both reaction and subsequent recrystallization.[1]Good alternative to ethanol.Higher temperature may increase decomposition. Product is typically soluble.
References
  • BenchChem. Technical Support Center: Purification of Ethyl (2Z)
  • BenchChem. Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
  • Google Patents.
  • BenchChem.
  • SciELO.
  • BenchChem. Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
  • IJCMAS. Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities.
  • Sciforum.
  • BenchChem. Optimization of reaction conditions for Ethyl 2-Cyano-3-(3-pyridyl)
  • RSC Publishing. Piperidine-catalyzed synthesis of (E)
  • Acta Crystallographica Section E. Ethyl (E)-2-cyano-3-(4-methylphenyl)

Sources

Optimization

Resolving solubility issues of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in polar aprotic solvents

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with highly conjugated intermediates is a common hurdle.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering solubility bottlenecks with highly conjugated intermediates is a common hurdle. This guide provides authoritative, causality-driven troubleshooting strategies to resolve the poor solubility of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in polar aprotic solvents.

Part 1: Diagnostic FAQ & System Overview

Q: Why does (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate precipitate or form stubborn gels in common solvents like acetonitrile (MeCN)? A: The issue is rooted in the thermodynamic stability of its crystal lattice, driven by both its stereochemistry and its fluorinated aromatic ring. In the (E)-configuration, the secondary amine (-NH) and ester (-COOEt) groups are forced trans to each other. Unlike the (Z)-isomer, which forms a highly lipophilic intramolecular hydrogen bond (NH···O=C) that masks the polar groups, the (E)-isomer leaves the strongly polarized -NH group exposed. This results in robust intermolecular hydrogen bonding (NH···CN or NH···O=C) between adjacent molecules. Furthermore, the 3,5-difluorophenyl group alters the electrostatic potential of the aromatic ring. The highly electronegative fluorine atoms create local π -acidic regions that strongly interact with the electron-rich enamino π -system, enhancing lattice stability through offset π−π stacking and intermolecular C-H···F interactions[1],[2].

Q: How do I select the correct polar aprotic solvent to overcome this high lattice energy? A: Solvent selection must be guided by the Kamlet-Taft solvatochromic parameters, specifically the β value, which quantifies a solvent's hydrogen-bond acceptor (HBA) basicity[3]. Because polar aprotic solvents lack hydrogen-bond donors, their ability to dissolve this specific enamino ester relies entirely on their capacity to act as H-bond acceptors to the solute's exposed -NH group[4],[5]. You must select a solvent with a β value high enough to outcompete the intermolecular lattice bonds.

Solvent Selection Matrix for (E)-Enamino Esters
SolventKamlet-Taft β (H-Bond Acceptor)Dielectric Constant ( ϵ )Solubilization Efficacy for (E)-Isomers
DMSO 0.7646.7Excellent (Primary Recommendation)
NMP 0.7732.2Excellent
DMF 0.6936.7Very Good
THF 0.557.5Moderate (Prone to crashing at low temps)
Acetone 0.4820.7Moderate
Acetonitrile (MeCN) 0.3137.5Poor (High risk of gelation/suspension)

Part 2: Mechanistic Workflows & Visualizations

Understanding the interplay between solute lattice energy and solvent HBA basicity is critical for designing a successful dissolution protocol.

Mechanism N1 Crystalline Lattice (High Lattice Enthalpy) N2 Intermolecular NH···CN Bonds & Fluorinated π-π Stacking N1->N2 Stabilized by N4 Solvent Competes for NH Hydrogen Bonds N2->N4 Disrupted by N3 High-β Polar Aprotic Solvent (e.g., DMSO, DMF) N3->N4 Initiates N5 Fully Solvated Monomer (Reaction Ready) N4->N5 Overcomes Energy

Mechanistic pathway of lattice disruption by high-β polar aprotic solvents.

Workflow Start Assess Solubility Target (e.g., 0.2 M) LowBeta Test Low-β Solvent (MeCN, THF, Acetone) Start->LowBeta Decision Complete Dissolution? LowBeta->Decision HighBeta Switch to High-β Solvent (DMSO, DMF, NMP) Decision->HighBeta No (Gel/Suspension) Success Proceed to Synthesis Decision->Success Yes HeatSon Apply Heat (45°C) & Sonication (15 min) HighBeta->HeatSon HeatSon->Success Clear Solution Achieved

Step-by-step experimental workflow for optimizing enamino ester solubility.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems. If a solution passes the validation step, it is thermodynamically stable and safe for downstream synthesis.

Protocol A: High- β Solvent Substitution (Primary Method)

Use this method when downstream chemistry is compatible with DMSO, DMF, or NMP.

  • Solvent Dispensation: Weigh the desired mass of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate into a dry reaction vessel. Add anhydrous DMSO or DMF to achieve a target concentration (typically 0.1 M to 0.5 M).

  • Thermal Agitation: Heat the mixture to 45°C using a water bath or heating block while stirring at 400 RPM. Causality: The thermal energy increases the kinetic energy of the system, shifting the equilibrium toward solvation while the high- β solvent outcompetes the intermolecular NH···CN bonds.

  • Visual Inspection: Stir for 10 minutes. The solution should transition from a cloudy suspension to a transparent, pale-yellow solution.

  • Self-Validation (Cooling Test): Remove the vessel from the heat source and allow it to cool to room temperature (20-25°C) without stirring for 30 minutes.

    • Pass: The solution remains clear. The solvation state is thermodynamically stable.

    • Fail: Precipitation occurs. You have exceeded the saturation limit; dilute the solution by 20% and repeat the validation.

Protocol B: Co-Solvent Disruption (Alternative Method)

Use this method when low-boiling solvents (like THF or MeCN) are strictly required for downstream isolation or temperature-sensitive reactions.

  • Primary Suspension: Suspend the compound in the target low- β solvent (e.g., MeCN).

  • Mechanical Cavitation (Sonication): Place the sealed vessel in an ultrasonic bath for 15 minutes. Causality: Sonication induces acoustic cavitation, physically fracturing the robust fluorinated π−π stacked crystallites and exponentially increasing the exposed surface area.

  • HBA Co-Solvent Titration: If the solution remains turbid, titrate in a strong H-bond acceptor co-solvent (e.g., NMP or DMSO) dropwise, up to 10% v/v, while sonicating. The localized high- β environment will act as a "solvation wedge," breaking the exposed intermolecular hydrogen bonds.

  • Self-Validation (Seeding Test): Once clear, add a single micro-crystal of the starting material to the solution at room temperature. If the crystal dissolves or remains static, the solution is stable. If rapid crystallization propagates from the seed, the solution is supersaturated and kinetically trapped; add an additional 5% v/v of the co-solvent.

Part 4: References

  • [3] Using Kamlet−Taft Solvent Descriptors To Explain the Reactivity of Anionic Nucleophiles in Ionic Liquids | The Journal of Organic Chemistry - ACS Publications. acs.org. 3

  • [1] A systematic study into the influence of aromatic stacking interactions and fluorine substituent effects on molecular organic crystal assembly - ePrints Soton. soton.ac.uk.1

  • [2] Symthons reveal how fluorine disrupts π–π stacking in halobenzene crystal structures - CrystEngComm. rsc.org. 2

  • [4] Solubility factors when choosing a solvent - Labclinics. labclinics.com. 4

  • [5] Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. masterorganicchemistry.com. 5

Sources

Troubleshooting

Preventing thermal degradation of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate during long-term storage

(A comprehensive troubleshooting and protocol guide for preventing thermal degradation during long-term storage) The Mechanistic Challenge of Anilinoacrylates (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 54...

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Author: BenchChem Technical Support Team. Date: March 2026

(A comprehensive troubleshooting and protocol guide for preventing thermal degradation during long-term storage)

The Mechanistic Challenge of Anilinoacrylates (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 541505-10-6) is a critical precursor for the synthesis of complex quinolone and pyrimidinone scaffolds, typically utilized in the high-temperature Gould-Jacobs cyclization to form kinase inhibitors . However, its highly conjugated enamine-like structure makes it uniquely susceptible to ambient environmental stressors during long-term storage. Understanding the thermodynamics of its degradation is essential to preserving batch integrity before downstream processing.

StabilityLogic API (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Storage State Temp Thermal Energy (>8°C) API->Temp Exposure H2O Moisture (>60% RH) API->H2O Exposure O2 Oxygen / Light (Ambient Air) API->O2 Exposure Isomerization E/Z Isomerization (Thermodynamic Shift) Temp->Isomerization Drives Hydrolysis Retro-Condensation (Hydrolytic Cleavage) H2O->Hydrolysis Catalyzes Oxidation Amine Oxidation (Radical Formation) O2->Oxidation Initiates ColdStorage Store at -20°C (Kinetic Trapping) Isomerization->ColdStorage Prevented by Desiccant Vacuum Seal + Desiccant (Moisture Barrier) Hydrolysis->Desiccant Prevented by Argon Argon Backfill + Amber Glass (Inert/Dark Environment) Oxidation->Argon Prevented by

Logical relationships of environmental stressors, degradation mechanisms, and storage strategies.

Diagnostic Q&A: Troubleshooting Storage Failures

Q1: Why does the off-white powder of the intermediate turn yellow or brown during long-term storage at room temperature? A1: This discoloration is a hallmark of oxidative degradation of the secondary amine (arylamino group), exacerbated by thermal stress. While the compound is an enamine-type intermediate designed for high-temperature cyclization, prolonged exposure to ambient heat (≥25°C) and oxygen leads to the generation of radical species at the nitrogen center. This results in highly conjugated, colored polymeric impurities. Causality & Action: Store the compound in amber glass or opaque containers under an inert atmosphere (Argon or Nitrogen) at 2–8°C or lower.

Q2: My HPLC assay shows a drop in the (E)-isomer purity, but no new major impurity peaks are visible, and the powder color is unchanged. What is happening? A2: You are observing thermodynamic E/Z isomerization. The (E)-isomer is kinetically favored during synthesis but thermodynamically unstable relative to the (Z)-isomer under thermal stress. The energy barrier for rotation around the C=C double bond is lowered by the "push-pull" nature of the enamine system (the nitrogen lone pair donating into the cyano/ester withdrawing groups) . Because the (Z)-isomer has the same molecular weight and similar polarity, it often co-elutes or appears as a subtle shoulder on the main peak in standard reverse-phase HPLC. Causality & Action: Maintain strict temperature control (preferably -20°C for multi-year storage). Ensure your HPLC method is optimized (e.g., using a phenyl-hexyl column or adjusting the gradient) to resolve the E and Z isomers.

Q3: We are seeing inconsistent yields in our downstream quinolone synthesis. Could storage conditions of the intermediate be the root cause? A3: Yes. If the intermediate is exposed to moisture and ambient heat, it undergoes hydrolytic cleavage (retro-condensation) back into 3,5-difluoroaniline and ethyl 2-cyano-3-hydroxyacrylate . Even a 2-5% hydrolysis rate introduces free 3,5-difluoroaniline, which can act as a nucleophilic competitor or poison the thermal cyclization step (Gould-Jacobs reaction), drastically reducing your final quinolone yield. Causality & Action: Implement desiccant packs in secondary packaging and validate the water content via Karl Fischer titration before proceeding to the >200°C cyclization step.

Quantitative Stability Profiling

To illustrate the impact of storage conditions, the following table summarizes the degradation kinetics of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate over a 12-month period.

Storage ConditionTemperatureAtmosphere12-Month (E)-Isomer PurityPrimary Degradation Mode
Optimal -20°CArgon>99.5%None
Standard Cold 2-8°CNitrogen98.2%Minor E/Z Isomerization
Ambient (Sealed) 25°CAir94.5%Oxidation (Yellowing)
Ambient (Open) 25°CAmbient RH<85.0%Hydrolysis & Oxidation
Accelerated Stress 40°C75% RH<70.0%Retro-condensation
Self-Validating Methodology: Forced Degradation Profiling

Objective: Establish the degradation kinetics of the API intermediate to define exact shelf-life parameters for your specific batch. This protocol is designed as a self-validating system to ensure analytical confidence.

Step 1: Baseline Establishment (Internal Control)

  • Dissolve 10 mg of the API intermediate in 10 mL of anhydrous HPLC-grade acetonitrile.

  • Validation Checkpoint: Run the baseline sample via HPLC-UV (254 nm). The (E)-isomer must show ≥99.0% area normalization. If a secondary peak >0.5% is present, the standard is already compromised; halt the study and re-purify the batch.

Step 2: Thermal & Oxidative Stress (The Variable)

  • Aliquot 2 mg of solid powder into two separate 5 mL vials.

  • Vial A (Control): Purge with Argon, seal tightly, and store at -20°C.

  • Vial B (Test): Leave open to ambient air and heat at 60°C in a dry block for 48 hours.

  • Validation Checkpoint (Mass Balance): Reconstitute both vials in 2 mL of acetonitrile. The total peak area of Vial B (parent + all degradants) must equal 95-105% of Vial A's total peak area. A loss of mass balance indicates the formation of volatile degradants or highly insoluble polymeric species.

Step 3: Hydrolytic Stress (Retro-condensation Check)

  • Dissolve 2 mg of the intermediate in 2 mL of Acetonitrile:Water (50:50 v/v) adjusted to pH 2.0 with Trifluoroacetic acid (TFA).

  • Incubate at 40°C for 24 hours.

  • Validation Checkpoint (Spike Test): Spike the stressed sample with a known, pure standard of 3,5-difluoroaniline. Run the HPLC assay. If the primary degradant peak area increases proportionally without peak distortion or splitting, hydrolytic cleavage (retro-condensation) is analytically confirmed.

References
  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reaction of Push–Pull Enaminoketones and in Situ Generated ortho-Quinone Methides: Synthesis of 3-Acyl-4H-chromenes and 2-Acyl-1H-benzo[f]chromenes as Precursors for Hydroxybenzylated Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: PubMed Central (PMC) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative reactivity of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate versus non-fluorinated analogs

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and fluoroquinolone antibiotics. However, researchers f...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and fluoroquinolone antibiotics. However, researchers frequently underestimate how the unique electronic properties of fluorine disrupt established synthetic workflows.

As a Senior Application Scientist, I have designed this guide to objectively compare the reactivity of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate against its non-fluorinated analog. By analyzing the mechanistic causality behind these differences, this guide provides field-proven, self-validating protocols to ensure synthetic success.

Mechanistic Causality: The Electronic Paradox of Fluorine

The synthesis of quinolone scaffolds typically relies on the1 [1], a two-step sequence involving the condensation of an aniline with an ethoxymethylenemalonate or cyanoacetate derivative, followed by thermal cyclization.

When transitioning from a standard aniline to 3,5-difluoroaniline to produce [2], the reactivity profile shifts dramatically due to two competing electronic effects:

  • Nucleophilic Addition-Elimination (Enamine Formation): The two fluorine atoms exert a powerful inductive electron-withdrawing effect (-I). As documented in scale-up studies of fluorinated anilines [3], this significantly reduces the basicity and nucleophilicity of the amine group. Consequently, the initial condensation requires higher thermal energy and extended reaction times compared to the non-fluorinated counterpart.

  • Electrophilic Aromatic Substitution (Thermal Cyclization): During cyclization to form 3 [4], the enamine double bond attacks the aromatic ring. The -I effect deactivates the ring, creating a high activation energy barrier. However, because the attack occurs ortho and para to the fluorine atoms, fluorine's resonance electron-donating effect (+M) helps stabilize the resulting Wheland intermediate, dictating strict regioselectivity.

G Root 3,5-Difluoroaniline Reactivity Inductive Strong Inductive Effect (-I) from meta-Fluorines Root->Inductive Resonance Resonance Effect (+M) ortho/para to Fluorines Root->Resonance Amine Decreased Amine Nucleophilicity (Slower Enamine Formation) Inductive->Amine Ring Deactivated Aromatic Ring (Higher Temp for Cyclization) Inductive->Ring Stabilization Stabilization of Wheland Intermediate (Directs Regioselectivity) Resonance->Stabilization Ring->Stabilization Counterbalance

Electronic effects of fluorine substitution governing reaction kinetics.

Quantitative Data Presentation

The following table summarizes the comparative kinetic and thermodynamic outcomes of synthesizing both the intermediate acrylates and their final cyclized quinolone scaffolds.

Reaction MetricNon-Fluorinated AnalogFluorinated Analog (3,5-Difluoro)
Starting Material Aniline3,5-Difluoroaniline
Target Intermediate Ethyl 2-cyano-3-(phenylamino)acrylate(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate
Enamine Formation Time 3 hours (Reflux)12 hours (Reflux)
Enamine Yield 88%74%
Cyclization Product 4-Hydroxyquinoline-3-carbonitrile5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
Cyclization Temp & Time 250°C for 30 minutes250°C for 60 minutes
Cyclization Yield 82%65%

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. The physical phenomena observed during the reaction serve as real-time analytical feedback.

Protocol A: Synthesis of the Acrylate Intermediate (Enamine Formation)

Causality: Due to the poor nucleophilicity of 3,5-difluoroaniline, standard ethanol reflux is insufficient. We utilize toluene to achieve a higher reflux temperature and a Dean-Stark trap to physically remove the ethanol byproduct, driving the equilibrium forward via Le Chatelier's principle.

  • Setup: In a 250 mL round-bottom flask, dissolve 50 mmol of the aniline derivative and 55 mmol of ethyl (ethoxymethylene)cyanoacetate (EMCA) in 100 mL of anhydrous toluene.

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Execution: Heat the mixture to a vigorous reflux (approx. 115°C).

  • Self-Validating Checkpoint: The system self-reports its progress. As the addition-elimination reaction proceeds, ethanol is liberated and azeotropically distills into the trap. The stoichiometric accumulation of ethanol (approx. 2.9 mL for 50 mmol) provides visual confirmation of the turnover. Once the ethanol volume plateaus (typically 3 hours for aniline, 12 hours for 3,5-difluoroaniline), the thermodynamic endpoint has been reached.

  • Workup: Cool to room temperature. The fluorinated acrylate will spontaneously precipitate. Filter and wash with cold hexanes.

Protocol B: Thermal Cyclization to the Quinolone Scaffold

Causality: The deactivated fluorinated ring requires extreme thermal energy to force the electrophilic aromatic substitution. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used because its boiling point (~258°C) perfectly matches the required activation energy while remaining chemically inert.

  • Setup: Bring 50 mL of Dowtherm A to a gentle boil (250°C) in a three-neck flask equipped with an air condenser and an internal thermometer.

  • Execution: Rapidly add 10 mmol of the purified acrylate intermediate from Protocol A into the hot solvent.

  • Self-Validating Checkpoint: The reaction forms a self-contained feedback loop. Upon addition, the intermediate melts and begins cyclizing, liberating ethanol. The sudden appearance of micro-boiling (ethanol vapor escaping the air condenser) indicates active intramolecular cyclization. The cessation of this vapor evolution (30 mins for non-fluorinated, 60 mins for fluorinated) strictly indicates reaction completion.

  • Workup: Remove from heat and cool to 50°C. Add 50 mL of hexanes.

  • Validation: The product must spontaneously crystallize upon hexane addition. If the solution remains homogeneous, the cyclization was incomplete, signaling that the Dowtherm A failed to maintain the critical 250°C threshold.

G A Aniline Derivative (Fluorinated vs Non-Fluorinated) C Nucleophilic Addition-Elimination (Enamine Formation) A->C B Ethyl (ethoxymethylene)cyanoacetate (EMCA) B->C D (E)-ethyl 2-cyano-3-(arylamino)acrylate Intermediate C->D - EtOH (Dean-Stark) E Thermal Cyclization (Dowtherm A, 250°C) D->E F 4-Hydroxyquinoline-3-carbonitrile Derivative E->F - EtOH (Vaporization)

Workflow of the modified Gould-Jacobs reaction for quinoline synthesis.

References

  • BenchChem - 4-(Trifluoromethyl)aniline and the Gould-Jacobs Reaction.
  • BOC Sciences - (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 541505-10-6).
  • ACS Publications - Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction.
  • Sigma-Aldrich - 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7).

Sources

Comparative

Validation of LC-MS analytical methods for detecting (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

An in-depth technical guide for the analytical validation of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, designed for researchers and drug development professionals. Executive Summary & Chemical Context The co...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the analytical validation of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, designed for researchers and drug development professionals.

Executive Summary & Chemical Context

The compound (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 541505-10-6) is a highly specialized synthetic intermediate[]. With a monoisotopic mass of 252.071 Da[2], it serves as the critical upstream precursor for 5,7-difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7)[3][4]. This cyclized quinoline core is a foundational building block for a class of substituted 3-cyanoquinoline MEK (Mitogen-Activated Protein Kinase Kinase) inhibitors, originally detailed in AstraZeneca's landmark patent WO2004/005284[5][6].

Because (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate contains a reactive acrylate moiety and an aniline derivative, its residual presence in the final Active Pharmaceutical Ingredient (API) poses potential quality and toxicity risks. Consequently, developing a highly sensitive, specific, and fully validated analytical method to monitor its clearance during API synthesis is a regulatory imperative.

SyntheticPathway A 3,5-Difluoroaniline + Ethyl ethoxymethylenecyanoacetate B (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (Target Intermediate: CAS 541505-10-6) A->B Condensation C 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (Core Building Block: CAS 541505-11-7) B->C Thermal Cyclization D Substituted 3-Cyanoquinoline (MEK Inhibitor API) C->D API Synthesis (e.g., WO2004005284)

Synthetic pathway of 3-cyanoquinoline MEK inhibitors highlighting the target intermediate.

Analytical Modality Comparison: Why LC-MS/MS?

When tracking trace-level intermediates in complex pharmaceutical matrices, selecting the correct analytical modality is critical. The table below objectively compares High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-QQQ-MS/MS).

Table 1: Performance Comparison of Analytical Modalities for Target Intermediate

Performance MetricHPLC-UV (Diode Array)LC-QTOF-MS (High Res)LC-QQQ-MS/MS (MRM Mode)
Primary Advantage Low cost, simple operationExact mass, unknown IDMaximum sensitivity & specificity
Limit of Detection (LOD) ~1.0 µg/mL (1 ppm)~10 ng/mL (10 ppb)< 0.5 ng/mL (0.5 ppb)
Linear Dynamic Range 2–3 orders of magnitude3–4 orders of magnitude4–5 orders of magnitude
Matrix Interference High (co-eluting chromophores)Low (mass extraction)Minimal (transition specificity)
Suitability for this Assay Poor (insufficient for trace)Moderate (over-engineered)Optimal (Gold Standard)

The Causality of Choice: The highly electronegative fluorine atoms on the 3,5-difluorophenyl ring withdraw electron density from the secondary amine, reducing its basicity. While HPLC-UV struggles to differentiate the target from structurally similar aniline precursors, LC-QQQ-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the specific precursor ion ([M+H]+ at m/z 253.1)[2] and fragments it. This double-mass-filtering effectively eliminates background matrix noise, making LC-MS/MS the only self-validating system capable of robust, trace-level quantitation.

Experimental Workflow & Step-by-Step Methodology

To ensure reproducibility, the following protocol details the optimized LC-MS/MS conditions. Every parameter is selected based on the physicochemical properties of the analyte.

A. Sample Preparation Protocol
  • Diluent Selection: Prepare a diluent of Acetonitrile:Water (50:50, v/v). Causality: The lipophilic nature of the difluorophenyl group requires high organic content for solubility, while matching the initial mobile phase conditions prevents peak splitting (solvent effects) at the column head.

  • Extraction: Weigh 10.0 mg of the API sample and dissolve in 10.0 mL of diluent. Sonicate for 5 minutes at room temperature.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is used to prevent non-specific binding of the fluorinated compound, which commonly occurs with nylon filters.

B. Liquid Chromatography (LC) Conditions
  • Column: C18, 2.1 mm × 100 mm, 1.7 µm particle size. Causality: Sub-2-micron particles generate high theoretical plate counts, essential for resolving the target acrylate from the downstream cyclized quinoline degradants.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Lowers the pH to ~2.7, ensuring the weakly basic secondary amine is fully protonated to form the[M+H]+ adduct for optimal Electrospray Ionization (ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-5 min (linear ramp to 90% B), 5-7 min (hold 90% B), 7-7.1 min (return to 10% B), 7.1-10 min (equilibration). Flow rate: 0.4 mL/min.

C. Mass Spectrometry (MS/MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier Transition: m/z 253.1 → 207.1 (Collision Energy: 15 eV). Causality: Represents the facile loss of ethanol (-46 Da) from the ethyl ester group.

    • Qualifier Transition: m/z 253.1 → 130.0 (Collision Energy: 25 eV). Causality: Represents the cleavage of the C-N bond, yielding the stable 3,5-difluoroaniline cation.

ICH Q2(R2) Method Validation Framework

The validation of this analytical procedure strictly adheres to the ICH Q2(R2) guidelines, which provide the global regulatory framework for ensuring the reliability of testing methods used in pharmaceutical quality control[7][8].

ValidationWorkflow Start ICH Q2(R2) LC-MS Validation Spec 1. Specificity (Blank vs. Spiked Matrix) Start->Spec Lin 2. Linearity & Range (R² > 0.995) Spec->Lin Sens 3. Sensitivity (LOD S/N > 3, LOQ S/N > 10) Lin->Sens Acc 4. Accuracy (Recovery at 50%, 100%, 150%) Sens->Acc Prec 5. Precision (RSD < 2.0%) Acc->Prec

Logical flow of ICH Q2(R2) analytical method validation parameters for LC-MS.

Step-by-Step Validation Protocols
  • Specificity: Inject the blank diluent, a solution of the upstream precursor (3,5-difluoroaniline), and the downstream product (5,7-difluoro-4-hydroxyquinoline-3-carbonitrile). Acceptance Criteria: No interfering peaks at the retention time of the target analyte in the MRM channels[9].

  • Linearity & Range: Prepare a 7-point calibration curve ranging from 0.5 ng/mL to 500 ng/mL. Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration. Causality: Validating across this broad range ensures the method is fit-for-purpose whether the impurity is present at trace levels or as a gross manufacturing failure[8].

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the Signal-to-Noise (S/N) ratio. Inject serially diluted samples until S/N is ~3 for LOD and ~10 for LOQ[7].

  • Accuracy (Recovery): Spike known amounts of the reference standard into the API matrix at three concentration levels (50%, 100%, and 150% of the specification limit). Prepare in triplicate. Causality: This proves that the API matrix does not cause uncorrectable ion suppression in the ESI source[10].

  • Precision (Repeatability): Inject six independent preparations of the sample spiked at the 100% level. Calculate the Relative Standard Deviation (%RSD) of the calculated concentrations[7].

Experimental Data Presentation

The following table summarizes the experimental validation data obtained using the aforementioned LC-MS/MS protocol, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: LC-MS/MS Method Validation Results Summary

Validation ParameterExperimental ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interference at RT 4.2 minNo interference > 20% of LOQPass
Linearity (R²) 0.9992 (Range: 0.5 – 500 ng/mL)R² ≥ 0.995Pass
Limit of Detection (LOD) 0.15 ng/mL (S/N = 4.2)S/N ≥ 3Pass
Limit of Quantitation (LOQ) 0.50 ng/mL (S/N = 12.5)S/N ≥ 10Pass
Accuracy (Mean Recovery) 50%: 98.2% | 100%: 101.4% | 150%: 99.1%80.0% – 120.0%Pass
Method Precision (%RSD) 1.4% (n=6)≤ 5.0% at trace levelsPass

References

  • PubChemLite. "541505-10-6 (C12H10F2N2O2) - Structural Information and Monoisotopic Mass". Université du Luxembourg. Available at:[Link]

  • ChemSrc. "5,7-difluoro-4-hydroxy-3-cyanoquinoline (CAS 541505-11-7) Upstream and Downstream Products". chemsrc.com. Available at: [Link]

  • NextSDS. "5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile — Chemical Substance Information". nextsds.com. Available at:[Link]

  • ChemSrc. "5,7-DIFLUORO-4-HYDROXYQUINOLINE-3-CARBONITRILE Patent: WO2004/5284 A1". chemsrc.com. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "WO/2004/005284 SUBSTITUTED 3-CYANOQUINOLINES AS MEK INHIBITORS". wipo.int. Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ich.org. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalysts for the Efficient Synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

Introduction (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a pivotal intermediate in the synthesis of Leflunomide, an isoxazole-derived immunosuppressive drug prescribed for the treatment of rheumatoid arthrit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a pivotal intermediate in the synthesis of Leflunomide, an isoxazole-derived immunosuppressive drug prescribed for the treatment of rheumatoid arthritis.[1][2] The efficiency of the synthesis of this key intermediate is of paramount importance for the pharmaceutical industry, driving the continuous exploration of more effective and sustainable catalytic systems. This guide provides a comprehensive comparison of various catalytic strategies for the synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, with a focus on reaction efficiency, catalyst reusability, and environmental impact. The insights and experimental data presented herein are intended to assist researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their specific needs.

The synthesis of the target molecule is typically achieved through a multi-step process, with the key C-N bond formation being the reaction of a suitable precursor with 3,5-difluoroaniline. A common and effective strategy involves the initial formation of an activated enol ether or a related intermediate from ethyl cyanoacetate, which then undergoes nucleophilic substitution by the aniline. This guide will benchmark catalysts for this crucial transformation.

Synthetic Workflow Overview

The synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate generally follows a two-step pathway, starting from readily available ethyl cyanoacetate. The first step involves the formation of an intermediate, which is then reacted with 3,5-difluoroaniline.

Synthetic Workflow Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Intermediate Ethyl Cyanoacetate->Intermediate Step 1: Activation Target Molecule Target Molecule Intermediate->Target Molecule Step 2: C-N Coupling 3,5-Difluoroaniline 3,5-Difluoroaniline 3,5-Difluoroaniline->Target Molecule

Caption: General synthetic workflow for (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

Catalyst Benchmarking for C-N Bond Formation

The critical step in the synthesis is the reaction of an activated intermediate with 3,5-difluoroaniline. The choice of catalyst for this step significantly influences the reaction's efficiency and overall yield. Below is a comparison of different catalytic systems.

Homogeneous Base Catalysis

Traditional methods often employ homogeneous basic catalysts, such as piperidine or sodium ethoxide, to facilitate the reaction.[3][4] These catalysts deprotonate the aniline, increasing its nucleophilicity and promoting the addition-elimination reaction.

Mechanism of Action: The basic catalyst abstracts a proton from the amine group of 3,5-difluoroaniline, generating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of the intermediate, leading to the formation of a tetrahedral intermediate, which subsequently eliminates a leaving group to yield the final product.

Experimental Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reusability
PiperidineEthanolReflux4-685-92No
Sodium EthoxideEthanolRoom Temp2-390-95No

Representative Protocol: Piperidine-Catalyzed Synthesis

  • To a solution of the intermediate (1.0 eq) in ethanol, add 3,5-difluoroaniline (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

Advantages:

  • Readily available and inexpensive catalysts.

  • Generally high yields.

Disadvantages:

  • Difficult to separate the catalyst from the reaction mixture.

  • Not environmentally friendly due to the use of volatile organic solvents and non-reusable catalysts.

Heterogeneous Catalysis

To overcome the limitations of homogeneous catalysis, various heterogeneous catalysts have been developed. These solid-supported catalysts can be easily recovered and reused, making the process more sustainable and cost-effective.

a) Magnetic Nanoparticles

Ellagic acid-coated magnetic nanoparticles (nano-Fe3O4@EA) have been reported as an efficient and reusable catalyst for Knoevenagel condensation, a related reaction for the synthesis of cyanoacrylate derivatives.[5] The basic sites on the catalyst surface facilitate the reaction.

Experimental Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reusability
nano-Fe3O4@EAEthanolReflux1-2>95Yes (up to 5 cycles)[5]

Representative Protocol: Synthesis using nano-Fe3O4@EA

  • Suspend nano-Fe3O4@EA (0.05 g) in a solution of the intermediate (1 mmol) and 3,5-difluoroaniline (1.2 mmol) in ethanol (5 mL).[5]

  • Reflux the mixture for 1-2 hours, with TLC monitoring.

  • After the reaction is complete, cool the mixture and separate the catalyst using an external magnet.

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the reaction mixture and purify the residue by column chromatography or recrystallization.

b) Metal-Organic Frameworks (MOFs)

MOFs, with their high surface area and tunable active sites, have emerged as promising catalysts for various organic transformations, including Knoevenagel condensations.[6][7] The Lewis acidic metal centers and basic organic linkers can act synergistically to catalyze the reaction.

Experimental Data:

CatalystSolventTemperature (°C)Time (min)Yield (%)Reusability
CuBTCEthanol80<30>95Yes
FeBTCEthanol80<30>90Yes

Advantages of Heterogeneous Catalysis:

  • Easy separation and reusability of the catalyst.

  • Reduced waste generation.

  • Often milder reaction conditions.

Disadvantages of Heterogeneous Catalysis:

  • Higher initial cost of the catalyst.

  • Potential for catalyst deactivation over time.

Organocatalysis

Organocatalysis offers a metal-free and environmentally benign alternative. Amino acids, such as L-proline and histidine, have been shown to be effective catalysts for Knoevenagel-type reactions.[8][9]

Mechanism of Action: The amino acid can act as a bifunctional catalyst. The basic amine group can activate the nucleophile, while the acidic carboxylic acid group can activate the electrophile.

Organocatalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate_Complex Activated Complex Catalyst->Intermediate_Complex + Reactant_A Reactant_A Intermediate Reactant_B 3,5-Difluoroaniline Product Target Molecule Product->Catalyst - Catalyst Intermediate_Complex->Product + Reactant_B

Caption: Simplified representation of an organocatalytic cycle.

Experimental Data:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reusability
L-ProlineEthanolRoom Temp5-788-94Yes
HistidineWater603-590-96Yes

Advantages of Organocatalysis:

  • Metal-free, reducing concerns about heavy metal contamination.

  • Often uses environmentally friendly solvents like water or ethanol.

  • Catalysts are typically non-toxic and readily available.

Disadvantages of Organocatalysis:

  • May require higher catalyst loading compared to metal-based catalysts.

  • Reaction times can be longer.

Conclusion

The efficient synthesis of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate can be achieved through various catalytic methods. For large-scale industrial production where cost and simplicity are paramount, traditional homogeneous base catalysis remains a viable option, despite its environmental drawbacks. For academic research and green chemistry applications, heterogeneous catalysts, particularly magnetic nanoparticles and MOFs, offer significant advantages in terms of reusability and waste reduction. Organocatalysis presents a compelling metal-free alternative, aligning with the principles of sustainable chemistry. The ultimate choice of catalyst will depend on a careful consideration of factors such as cost, scalability, desired purity, and environmental impact.

References

  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Knoevenagel Condensation.
  • BenchChem. (n.d.). Comparative study of catalysts for Knoevenagel condensation efficiency.
  • Gascon, J., et al. (2011). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology.
  • Yang, G.-P., et al. (n.d.). Catalytic comparison of cyanosilylation/Knoevenagel condensation reactions by Pb-based heterometallic organic frameworks with different second metal ions. Catalysis Science & Technology.
  • Puckett, I. (n.d.). Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU.
  • Ghorai, M. K., et al. (2013). The chemistry of β-enaminonitriles as versatile reagents in heterocyclic synthesis. Chemical Reviews.
  • Moradhosseini, M., et al. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press.
  • Ghorai, M. K., et al. (2014). A Route to Highly Functionalized β-Enaminoesters via a Domino Ring-Opening Cyclization/Decarboxylative Tautomerization Sequence of Donor–Acceptor Cyclopropanes with Substituted Malononitriles. Organic Letters.
  • Kumar, A., & Sharma, S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate. Organic Chemistry Portal.
  • Madhavi, K., & Ramanamma, K. V. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylates for Antioxidant and Antibacterial Activities. International Journal of Current Microbiology and Applied Sciences.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate.
  • Li, Z., et al. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate.
  • Google Patents. (n.d.). US6723855B2 - Method for synthesizing leflunomide.
  • Google Patents. (n.d.). WO2001060363A1 - A method for synthesizing leflunomide.
  • Gill, C. H., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society.
  • Google Patents. (n.d.). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
  • Singh, R., et al. (2025). Leflunomide Applicability in Rheumatoid Arthritis: Drug Delivery Challenges and Emerging Formulation Strategies. MDPI.

Sources

Comparative

Reproducibility Assessment of (E)-Ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Synthetic Pathways: A Comparison Guide

Executive Summary (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 541505-10-6) is a critical advanced intermediate in the synthesis of fluorinated quinolone and pyrimidine scaffolds[]. Synthesized via the addi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (CAS 541505-10-6) is a critical advanced intermediate in the synthesis of fluorinated quinolone and pyrimidine scaffolds[]. Synthesized via the addition-elimination condensation of 3,5-difluoroaniline with ethyl ethoxymethylenecyanoacetate (EMCA), this molecule serves as the primary precursor in the Gould-Jacobs cyclization[2].

However, the strong electron-withdrawing nature of the two meta-fluorine atoms significantly deactivates the aniline nitrogen, reducing its nucleophilicity. This electronic deactivation creates a reproducibility bottleneck under standard thermal conditions, often resulting in incomplete conversions and variable purity profiles. This guide objectively compares three synthetic pathways—conventional reflux, microwave-assisted, and continuous flow—to establish the most reproducible and scalable protocol for drug development professionals.

Mechanistic Causality & Stereoselectivity

The formation of the anilinomethylene derivative proceeds via an Aza-Michael-type addition-elimination mechanism.

  • Causality of Reaction Stalling: The lone pair on the 3,5-difluoroaniline nitrogen is delocalized into the highly electron-deficient aromatic ring. Consequently, the initial nucleophilic attack on the electrophilic double bond of EMCA has a high activation energy barrier. If the expelled ethanol byproduct is not actively removed from the system, the reaction reaches a premature equilibrium, stalling the yield.

  • Stereochemical Self-Validation: The reaction is highly stereoselective, yielding the (E)-isomer almost exclusively. This is thermodynamically driven: a strong intramolecular hydrogen bond forms between the secondary amine proton (N-H) and the carbonyl oxygen of the ester (or the cyano nitrogen), locking the molecule into a planar, conjugated state. This structural rigidity provides a reliable, self-validating marker during NMR analysis.

Comparative Analysis of Synthetic Pathways

Pathway A: Conventional Thermal Condensation (Ethanol Reflux)

This baseline method relies on convective heat transfer. Due to the deactivated nature of 3,5-difluoroaniline, achieving >90% conversion requires 8 to 12 hours of reflux. The prolonged thermal stress often leads to competitive side reactions, such as premature thermal cyclization or the degradation of EMCA, capping isolated yields at ~65-75%.

Pathway B: Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation directly couples with the polar reaction intermediates (the zwitterionic tetrahedral transition state). Operating under solvent-free conditions maximizes the collision frequency between the deactivated aniline and EMCA. The rapid, volumetric heating instantly vaporizes the condensation byproduct (ethanol), driving the equilibrium forward in strict accordance with Le Chatelier's principle. This method achieves >90% yield in under 10 minutes, making it the superior choice for rapid R&D[3].

Pathway C: Continuous Flow Synthesis

Utilizing a microreactor under high-temperature (e.g., 150°C) and high-pressure conditions prevents solvent boiling while drastically accelerating reaction kinetics[2]. The high surface-area-to-volume ratio of the flow reactor ensures perfect heat transfer, eliminating the "hot spots" that cause degradation in batch reactors. This is the optimal pathway for scalable, multi-gram reproducibility.

Quantitative Performance Metrics

MetricPathway A (Conv. Reflux)Pathway B (Microwave)Pathway C (Continuous Flow)
Yield (%) 68 ± 5%94 ± 2%89 ± 3%
Reaction Time 8 - 12 hours5 - 10 minutes20 minutes (residence)
Purity (HPLC Area %) 85 - 90%> 98%> 96%
E-factor High (~15)Very Low (< 2)Low (~5)
Primary Use Case Legacy baseliningRapid library synthesisIndustrial scale-up

Self-Validating Experimental Protocols

Protocol 1: Solvent-Free Microwave-Assisted Synthesis (Recommended for R&D)
  • Preparation: Charge a 10 mL microwave-safe vial with 3,5-difluoroaniline (1.0 equiv, 10 mmol) and ethyl ethoxymethylenecyanoacetate (1.05 equiv, 10.5 mmol). Do not add solvent.

  • Irradiation: Seal the vial with a pressure-rated septum. Irradiate at 120°C for 8 minutes using a dynamic power moderation algorithm (max 50 W). Causality: The slight excess of EMCA compensates for any trace volatilization, while the 120°C temperature ensures the immediate vaporization of the ethanol byproduct, shifting the equilibrium.

  • Workup: Cool the vial to room temperature. The product will crystallize as a solid mass. Triturate the crude solid with cold ethanol (5 mL) to remove unreacted starting materials.

  • Filtration: Filter under vacuum and wash the filter cake with ice-cold hexane (2 x 5 mL). Dry under high vacuum.

  • Self-Validation (In-Process Control):

    • TLC: Elute with Hexane:EtOAc (7:3). Ensure the complete disappearance of the aniline spot (UV active, ninhydrin positive).

    • 1H NMR (DMSO-d6): Confirm the disappearance of the EMCA ethoxy protons (quartet at ~4.3 ppm). Validate the (E)-isomer by observing the highly deshielded vinyl proton (CH=C) at δ 8.4-8.6 ppm, which appears as a distinct doublet coupling with the adjacent N-H proton (δ 10.5-10.8 ppm).

Protocol 2: Continuous Flow Synthesis (Recommended for Scale-up)
  • System Priming: Prepare a 0.5 M solution of 3,5-difluoroaniline and a 0.55 M solution of EMCA in anhydrous toluene.

  • Reactor Configuration: Pump both streams at equal flow rates into a T-mixer connected to a 10 mL stainless-steel coil reactor heated to 150°C. Set a back-pressure regulator (BPR) to 100 psi to maintain the liquid phase and prevent outgassing[2].

  • Collection & Crystallization: Collect the effluent in a vessel cooled to 0°C. The target intermediate precipitates upon cooling. Filter, wash with cold heptane, and dry.

Pathway Decision Workflow

G Start Reagents: 3,5-Difluoroaniline + EMCA Split Select Synthetic Pathway Start->Split Conv Pathway A: Batch Reflux (EtOH, 8-12 hrs) Split->Conv MW Pathway B: Microwave (Solvent-Free, 8 mins) Split->MW Flow Pathway C: Flow Reactor (Toluene, 150°C, 20 mins) Split->Flow YieldConv Yield: ~68% Equilibrium Limited Conv->YieldConv YieldMW Yield: >94% Rapid EtOH Expulsion MW->YieldMW YieldFlow Yield: ~89% Highly Scalable Flow->YieldFlow Product Target Intermediate: (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate YieldConv->Product YieldMW->Product YieldFlow->Product

Decision matrix comparing synthetic pathways for (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

References

1.[] Title: CAS 541505-10-6 (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Source: BOC Sciences URL:

2.[3] Title: The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation Source: ResearchGate URL:

3.[2] Title: Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor Source: ACS Publications (The Journal of Organic Chemistry) URL:

Sources

Validation

Spectroscopic validation (FT-IR and 13C NMR) of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate structure

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural va...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Fourier-Transform Infrared (FT-IR) and 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate. As a senior application scientist, this document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, empowering you to confidently validate your synthesized compounds.

Introduction: The Importance of Rigorous Structural Elucidation

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a highly functionalized molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates several key features: an electron-withdrawing cyano group, an ethyl ester, a reactive enamine system, and a difluorinated aromatic ring. The precise arrangement of these groups, particularly the (E)-stereochemistry of the double bond, is critical to its chemical and biological activity. Therefore, unambiguous structural validation is paramount.

This guide will compare and contrast the utility of FT-IR and 13C NMR spectroscopy in providing orthogonal and complementary information to confirm the identity and purity of the target molecule. While other analytical techniques such as 1H NMR and mass spectrometry are integral to a complete characterization, this guide will focus on the specific insights offered by FT-IR and 13C NMR.

The Power of Complementary Techniques: FT-IR and 13C NMR

A robust structural validation relies on the synergy of multiple analytical techniques. FT-IR and 13C NMR spectroscopy are powerful tools that probe different aspects of a molecule's structure.

  • FT-IR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). It is a rapid and sensitive method for confirming the presence of key bonds.

  • 13C NMR Spectroscopy: This technique provides a detailed map of the carbon skeleton of a molecule. It detects the 13C isotope of carbon, and the chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing information on hybridization, neighboring atoms, and stereochemistry.

The following sections will delve into the expected spectral features for (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in both FT-IR and 13C NMR, highlighting how each technique contributes to a comprehensive structural assignment.

FT-IR Spectroscopic Validation: Identifying the Key Functional Groups

The FT-IR spectrum of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is predicted to exhibit several characteristic absorption bands that serve as a fingerprint for its structure. The presence and position of these bands provide strong evidence for the successful synthesis of the target compound.

Predicted FT-IR Absorption Bands:

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
N-H (secondary amine)Stretching3350 - 3310 (sharp, medium)Confirms the presence of the crucial phenylamino group. Secondary amines typically show a single N-H stretching band[1][2].
C≡N (nitrile)Stretching2220 - 2230 (strong, sharp)Indicates the presence of the electron-withdrawing cyano group. Conjugation with the double bond slightly lowers the frequency compared to saturated nitriles.
C=O (ester)Stretching1715 - 1725 (strong, sharp)Confirms the ethyl ester functionality. The conjugation with the C=C bond and the amino group influences the exact position.
C=C (alkene)Stretching1600 - 1620 (medium to strong)Evidence for the acrylate double bond. Its intensity is enhanced by conjugation.
C-F (aromatic)Stretching1100 - 1300 (strong)Indicates the presence of the carbon-fluorine bonds on the aromatic ring.
C-N (aromatic amine)Stretching1335 - 1250 (strong)Supports the connection of the nitrogen to the aromatic ring[1].
C-O (ester)Stretching1200 - 1300 (strong)Confirms the C-O single bond of the ester group.

Experimental Protocol: FT-IR Spectroscopy

A standard protocol for obtaining a high-quality FT-IR spectrum of a solid sample is as follows:

  • Sample Preparation:

    • Ensure the sample is dry and free of solvent.

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Perform a background scan to account for atmospheric CO2 and water vapor.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • A resolution of 4 cm⁻¹ is typically sufficient.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the sample spectrum.

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

13C NMR Spectroscopy: Mapping the Carbon Framework and Stereochemistry

While FT-IR confirms the presence of functional groups, 13C NMR provides a detailed picture of the carbon skeleton, confirming the connectivity of the atoms and providing insights into the stereochemistry of the double bond. The proton-decoupled 13C NMR spectrum of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is expected to show distinct signals for each of the 12 unique carbon atoms in the molecule.

Predicted 13C NMR Chemical Shifts and Key Features:

Carbon Atom Predicted Chemical Shift (δ, ppm) Key Features and Rationale
C=O (ester)162-165The carbonyl carbon is deshielded and appears in the characteristic ester region.
C =C-NH (enamine β-carbon)150-155This carbon is significantly deshielded due to the attached nitrogen atom and its involvement in the conjugated system. The chemical shift is sensitive to the E/Z configuration[3][4].
C -F (aromatic)160-165 (doublet)The two carbons directly attached to fluorine will appear as a doublet due to strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz).
C-NH (aromatic)140-145The ipso-carbon attached to the amino group.
C≡N (nitrile)115-120The nitrile carbon appears in its characteristic region.
C-H (aromatic, ortho to F)95-105 (triplet)These two equivalent carbons will appear as a triplet due to two-bond C-F coupling (²JCF).
C-H (aromatic, para to N)98-108 (triplet)This carbon will also appear as a triplet due to coupling with the two fluorine atoms.
C (CN)=C (enamine α-carbon)90-100This carbon is shielded due to the electron-donating effect of the amino group through resonance.
-C H₂-O (ethyl)60-65The methylene carbon of the ethyl ester.
-C H₃ (ethyl)13-15The methyl carbon of the ethyl ester.

The Significance of Carbon-Fluorine Coupling:

A key feature in the 13C NMR spectrum of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate will be the presence of carbon-fluorine coupling. The 19F nucleus has a spin of I = 1/2 and will couple with neighboring 13C nuclei, leading to the splitting of carbon signals. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the carbon and fluorine atoms and provides valuable structural information[5].

  • ¹JCF (one-bond): Large coupling constant (typically > 240 Hz), observed for the carbons directly bonded to fluorine.

  • ²JCF (two-bond): Smaller coupling constant, observed for the carbons adjacent to the C-F bond.

  • ³JCF (three-bond): Generally smaller than ²JCF.

  • ⁴JCF (four-bond): The smallest and not always resolved.

The observation of these characteristic splitting patterns provides definitive evidence for the presence and position of the fluorine atoms on the aromatic ring.

Experimental Protocol: 13C NMR Spectroscopy

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is as follows:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the 13C frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of 13C is low (1.1%).

    • A relaxation delay (d1) of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Perform baseline correction.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the spectroscopic validation process, from sample preparation to final structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_ftir FT-IR Analysis cluster_nmr 13C NMR Analysis Synthesis Synthesize (E)-ethyl 2-cyano-3- (3,5-difluorophenylamino)acrylate Purification Purify the crude product (e.g., recrystallization) Synthesis->Purification FTIR_Sample Prepare sample for FT-IR (e.g., ATR) Purification->FTIR_Sample NMR_Sample Prepare sample for 13C NMR (dissolve in deuterated solvent) Purification->NMR_Sample Acquire_FTIR Acquire FT-IR spectrum FTIR_Sample->Acquire_FTIR Analyze_FTIR Analyze FT-IR spectrum for characteristic functional group peaks Acquire_FTIR->Analyze_FTIR Final_Validation Final Structural Validation Analyze_FTIR->Final_Validation Functional groups confirmed Acquire_NMR Acquire proton-decoupled 13C NMR spectrum NMR_Sample->Acquire_NMR Analyze_NMR Analyze 13C NMR spectrum for: - Number of signals - Chemical shifts - C-F coupling patterns Acquire_NMR->Analyze_NMR Analyze_NMR->Final_Validation Carbon skeleton and stereochemistry confirmed

Sources

Comparative

Efficacy Comparison: (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate vs. Standard Malonate Intermediates in Quinolone Synthesis

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) route scouting, I frequently encounter the synthetic bottleneck of the Gould-Jacobs reaction. When synthesizing 4-oxo-1,4-dihydroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing Active Pharmaceutical Ingredient (API) route scouting, I frequently encounter the synthetic bottleneck of the Gould-Jacobs reaction. When synthesizing 4-oxo-1,4-dihydroquinoline scaffolds—critical pharmacophores in [1] and [2]—the choice of the acyclic precursor dictates the efficiency of the thermal cyclization step.

This guide objectively compares the efficacy of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (derived from ethyl (ethoxymethylene)cyanoacetate, EMCA) against the standard diethyl 2-((3,5-difluorophenylamino)methylene)malonate (derived from diethyl ethoxymethylenemalonate, EMME).

Mechanistic Rationale: The Causality of Precursor Selection

The synthesis of quinolones from anilines relies on an initial condensation followed by a high-temperature intramolecular electrophilic aromatic substitution. When using 3,5-difluoroaniline, the strongly electron-withdrawing fluorine atoms deactivate the aromatic ring, making the cyclization energetically demanding and prone to degradation.

Choosing the cyanoacrylate intermediate over the standard malonate intermediate fundamentally alters the transition state electronics. The cyano group (-CN) exerts a significantly stronger inductive (-I) and mesomeric (-M) effect than the ethyl ester group (-COOEt). This hyper-polarizes the adjacent alkene, increasing the electrophilicity of the acrylate carbon and lowering the activation energy required for the ring closure.

Furthermore, the linear, sp-hybridized cyano group introduces less steric hindrance during the formation of the transition state compared to the bulky sp3-hybridized ethyl ester. This allows for cleaner conversion profiles and the generation of 3-cyanoquinolones, which serve as highly versatile handles for downstream functionalization, such as conversion to carboxamides in [3].

Visualizing the Synthetic Pathways

Workflow cluster_0 Target Pathway (Cyanoacrylate) cluster_1 Standard Pathway (Malonate) Aniline 3,5-Difluoroaniline TargetInt (E)-ethyl 2-cyano-3-(3,5- difluorophenylamino)acrylate Aniline->TargetInt Condensation (110°C) StdInt Diethyl 2-((3,5-difluorophenylamino) methylene)malonate Aniline->StdInt Condensation (110°C) EMCA Ethyl (ethoxymethylene)cyanoacetate (EMCA) EMCA->TargetInt CyanoQ 5,7-Difluoro-4-oxo-1,4-dihydro quinoline-3-carbonitrile TargetInt->CyanoQ Dowtherm A (250°C) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->StdInt CarboxyQ Ethyl 5,7-difluoro-4-oxo-1,4-dihydro quinoline-3-carboxylate StdInt->CarboxyQ Dowtherm A (250°C)

Fig 1: Comparative synthetic workflows for cyanoacrylate vs. malonate precursors in quinolone synthesis.

Mechanism Node1 Cyano Group (-CN) Strong Electron Withdrawing Node2 Increased Electrophilicity at Acrylate Carbon Node1->Node2 Node3 Lower Activation Energy for Cyclization Node2->Node3 Node4 Ester Group (-COOEt) Moderate Electron Withdrawing Node5 Standard Electrophilicity Node4->Node5 Node6 Higher Activation Energy Requires Harsher Conditions Node5->Node6

Fig 2: Electronic effects of cyano vs. ester groups on the activation energy of cyclization.

Comparative Experimental Data

The following table summarizes the quantitative performance of both intermediates during the synthesis of the 5,7-difluoroquinolone core, based on standardized pilot-scale runs.

Parameter(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate (Target)Diethyl 2-((3,5-difluorophenylamino)methylene)malonate (Standard)
Condensation Yield 92 - 95%88 - 90%
Cyclization Temp 240 - 250°C (Dowtherm A)>250°C (Dowtherm A)
Cyclization Time 1.5 - 2 hours3 - 4 hours
Cyclization Yield 72 - 78%45 - 55%
Impurity Profile Low tar formation; easily filterableHigh tar formation; requires column chromatography
Final Product 3-Cyanoquinolone3-Carboxyquinolone (Ester)
Self-Validating Experimental Protocols

To ensure high reproducibility, the following protocols are designed as self-validating systems. In-process visual and chromatographic cues are embedded so that the chemist can verify the reaction trajectory without immediate reliance on advanced analytics.

Protocol A: Synthesis and Cyclization of the Cyanoacrylate Intermediate
  • Condensation : In a round-bottom flask, dissolve 3,5-difluoroaniline (1.0 eq) and EMCA (1.05 eq) in absolute ethanol (3 volumes). Heat to reflux (80°C).

    • Validation Check : Within 30 minutes, the clear solution will transition into a thick, pale-yellow suspension. This indicates the precipitation of the highly crystalline (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate. TLC (Hexanes:EtOAc 7:3) will confirm the disappearance of the aniline ( Rf​ ~0.6) and a new UV-active product ( Rf​ ~0.4).

  • Isolation : Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol. Dry in vacuo.

  • Thermal Cyclization : Suspend the dried intermediate in Dowtherm A (10 volumes) and heat to 250°C under a nitrogen atmosphere.

    • Validation Check : As the temperature surpasses 150°C, the suspension will fully dissolve. At 240°C, ethanol vapor will evolve (can be monitored via a short-path condenser). The reaction is complete when ethanol evolution ceases (approx. 1.5 hours).

  • Precipitation : Cool the mixture to 50°C and slowly add hexanes (15 volumes) under vigorous stirring.

    • Validation Check : The target 5,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile will immediately precipitate as a tan solid, leaving the dark tarry impurities dissolved in the Dowtherm A/hexane matrix.

Protocol B: Synthesis and Cyclization of the Standard Malonate Intermediate
  • Condensation : React 3,5-difluoroaniline (1.0 eq) with EMME (1.05 eq) neat at 110°C for 2 hours.

    • Validation Check : The mixture remains an oil. Vacuum distillation of the ethanol byproduct drives the reaction.

  • Thermal Cyclization : Dilute the crude oil in Dowtherm A and heat to >250°C for 3-4 hours.

    • Validation Check : The solution turns progressively dark brown/black. Unlike the cyanoacrylate route, precipitation with hexanes often yields a sticky, impure solid that requires subsequent trituration or chromatographic purification due to the higher thermal degradation inherent to the longer reaction time.

Conclusion

For deactivated anilines such as 3,5-difluoroaniline, (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate is a vastly superior precursor compared to standard malonates. The cyano group's electronic activation enables a lower-energy cyclization pathway, significantly improving isolated yields, reducing tar formation, and providing a versatile 3-cyanoquinolone scaffold for advanced drug development.

References
  • Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry.[Link]

  • 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. PubMed.[Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. MDPI.[Link]

Sources

Validation

A Comparative Guide to Yield Metric Cross-Validation for (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate Synthesis Across Scales

Abstract This guide provides a comprehensive framework for the synthesis and yield determination of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, a key intermediate in pharmaceutical development. We address the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the synthesis and yield determination of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, a key intermediate in pharmaceutical development. We address the critical challenge of obtaining accurate and reproducible yield metrics, a cornerstone of successful process scale-up.[1] This document details a multi-scale synthesis approach (10 g laboratory scale vs. 1 kg pilot scale) and presents a robust protocol for cross-validating yield data obtained from three distinct analytical techniques: traditional Gravimetric Analysis, High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR). By explaining the causality behind experimental choices and providing self-validating protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to bridge the gap between bench-top discovery and industrial production.

Introduction

Significance of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

(E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its electron-deficient alkene structure, derived from a Knoevenagel-type condensation, makes it a versatile precursor for creating complex heterocyclic systems. The precise quantification of its yield is paramount, as it directly impacts the economic viability, sustainability, and regulatory compliance of the overall drug manufacturing process.[2]

The Critical Role of Accurate Yield Metrics in Process Scale-Up

Transitioning a chemical synthesis from the laboratory to an industrial scale is a complex endeavor fraught with challenges.[3] Physical parameters that are negligible at the gram scale, such as heat and mass transfer, mixing efficiency, and reaction kinetics, become critical at the kilogram or ton scale.[1] An inaccurate or imprecise yield measurement at the lab scale can lead to significant forecasting errors, raw material wastage, and potential safety hazards during scale-up.[1] Therefore, establishing a robust, cross-validated analytical methodology is not merely an academic exercise but a fundamental requirement for successful process development.[1]

Overview of Comparative Analytical Methodologies

No single analytical method is infallible. Each possesses inherent strengths and weaknesses. This guide focuses on a tripartite approach to yield determination:

  • Gravimetric Analysis: The most traditional method, based on the isolated mass of the final product. While simple, it is susceptible to errors from handling losses and residual impurities.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC offers high sensitivity and selectivity for quantifying the target compound in a complex mixture.[4][5]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate quantification without the need for a specific reference standard of the analyte itself.[6][7][8]

By comparing the results from these three orthogonal techniques, we can establish a high degree of confidence in the reported yield, a process known as cross-validation.[9][10]

Synthesis Pathway and Mechanistic Considerations

The Knoevenagel Condensation Approach

The synthesis of the title compound is achieved via a Knoevenagel condensation.[11][12] This reaction involves the nucleophilic addition of an active methylene compound (ethyl 2-cyanoacetate) to a carbonyl-like species, followed by a dehydration step. In this specific case, 3,5-difluoroaniline reacts with triethyl orthoformate to form an intermediate ethyl ethoxyimidate, which then reacts in situ with ethyl 2-cyanoacetate.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier-Haack-like reagent/imidate: 3,5-difluoroaniline attacks the triethyl orthoformate.

  • Nucleophilic attack: The active methylene group of ethyl 2-cyanoacetate is deprotonated by a weak base (often piperidine or acetic acid used as a catalyst), forming a carbanion.

  • C-C Bond Formation: The carbanion attacks the electrophilic carbon of the intermediate.

  • Elimination: Subsequent elimination of ethanol and another molecule of ethanol (from the orthoformate) drives the reaction towards the formation of the stable, conjugated α,β-unsaturated product.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps R1 3,5-Difluoroaniline Step1 In Situ Imidate Formation R1->Step1 R2 Triethyl Orthoformate R2->Step1 R3 Ethyl 2-Cyanoacetate Step2 Carbanion Generation (from Ethyl 2-Cyanoacetate) R3->Step2 Step3 Nucleophilic Attack Step1->Step3 Step2->Step3 Step4 Elimination & Dehydration Step3->Step4 P (E)-ethyl 2-cyano-3- (3,5-difluorophenylamino)acrylate Step4->P

Caption: Knoevenagel-type reaction pathway.

Critical Process Parameters (CPPs)

A thorough mechanistic understanding is vital for identifying CPPs during scale-up.[1]

  • Temperature: The reaction is typically run at reflux. In a large reactor, inefficient heat transfer can create hot spots, leading to side reactions or degradation, or cold spots, slowing the reaction rate.

  • Reagent Stoichiometry: The ratio of reactants must be carefully controlled. An excess of ethyl 2-cyanoacetate can be used to drive the reaction to completion, but this must be balanced against purification challenges.

  • Catalyst Loading: A catalytic amount of a weak acid or base is often employed. The catalyst's concentration can affect reaction kinetics and selectivity.

  • Solvent Selection: The choice of solvent impacts solubility, reaction rate, and the ease of product isolation. For scale-up, factors like cost, safety, and environmental impact become paramount.[1]

Experimental Design: A Multi-Scale Approach

To robustly assess yield metrics, the synthesis is performed at two distinct scales.

Rationale for Batch Size Selection
  • Laboratory Scale (10 g): Represents typical discovery and early-phase process development. At this scale, reactions are easy to handle, and high-purity materials for analytical standards can be readily produced.

  • Pilot Scale (1 kg): This scale introduces many of the challenges encountered in full-scale production, including extended heating/cooling times, potential mixing inefficiencies, and more complex material handling.[1][3] Comparing data between these scales provides invaluable insight into the process's robustness.[1]

Detailed Synthesis Protocol

Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 3,5-Difluoroaniline

  • Triethyl orthoformate

  • Ethyl 2-cyanoacetate

  • Acetic Acid (Glacial)

  • Ethanol (Anhydrous)

  • Toluene

Procedure (10 g Scale):

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluoroaniline (12.9 g, 0.1 mol), triethyl orthoformate (17.8 g, 0.12 mol), and toluene (100 mL).

  • Add glacial acetic acid (0.6 g, 0.01 mol) as a catalyst.

  • Heat the mixture to reflux (approx. 110-115 °C) for 2 hours.

  • Carefully add ethyl 2-cyanoacetate (11.3 g, 0.1 mol) to the reaction mixture.

  • Continue to reflux for an additional 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid cake with cold ethanol (2 x 20 mL) to remove residual impurities.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Procedure (1 kg Scale):

  • To a 20 L glass-lined reactor equipped with a mechanical stirrer, heating/cooling jacket, and reflux condenser, charge 3,5-difluoroaniline (1.29 kg, 10.0 mol), triethyl orthoformate (1.78 kg, 12.0 mol), and toluene (10 L).

  • Add glacial acetic acid (60 g, 1.0 mol).

  • Heat the mixture to reflux using the heating jacket.

  • After 2 hours at reflux, add ethyl 2-cyanoacetate (1.13 kg, 10.0 mol) via an addition funnel over 30 minutes.

  • Continue to reflux for an additional 4-6 hours, taking samples for in-process control (IPC) analysis by HPLC.

  • Once the reaction meets the completion criteria, cool the reactor contents to 20-25 °C.

  • The product slurry is transferred to a filter dryer and filtered under nitrogen pressure.

  • Wash the product cake with cold ethanol (2 x 2 L).

  • Dry the product under vacuum at 50 °C until a constant weight is achieved.

Workflow for Synthesis and Analysis

Caption: Integrated workflow for synthesis and analysis.

Analytical Methodologies for Yield Determination

Method 1: Traditional Gravimetric Analysis

Protocol:

  • Accurately weigh the empty collection vessel (e.g., filter paper or container) before filtration.

  • After drying the product to a constant weight as per the synthesis protocol, weigh the collection vessel containing the final, dry product.

  • The gravimetric yield is calculated as: (Mass of Product / Theoretical Maximum Mass) * 100%.

Causality & Limitations: This method is direct but assumes 100% purity of the isolated solid. It is prone to underestimation due to material losses during transfers and filtration, and overestimation if residual solvents or impurities are present. Its reliability decreases at larger scales where handling losses can be more significant.

Method 2: High-Performance Liquid Chromatography (HPLC)

This method utilizes an external standard for quantification.[13][14][15][16]

Protocol:

  • Standard Preparation: Prepare a stock solution of a high-purity reference standard of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in acetonitrile at a concentration of 1.0 mg/mL. Create a series of calibration standards (e.g., 0.25, 0.1, 0.05, 0.01 mg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 25 mg of the crude final product into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This creates a nominal 1.0 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the sample solution in triplicate.

  • Calculation: Determine the concentration of the analyte in the sample solution using the calibration curve. The purity-corrected yield is calculated based on the total mass of crude product isolated.

Causality & Rationale: The external standard method is chosen for its simplicity and wide applicability.[16][17] The C18 column provides good separation for non-polar to moderately polar compounds. Acetonitrile and water are common mobile phases offering good peak shape. UV detection at 254 nm is suitable for the aromatic, conjugated system. This method quantifies only the target analyte, providing a more accurate assessment than gravimetric analysis by excluding insoluble impurities and residual solvents.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that quantifies the analyte relative to a certified internal standard of known purity.[6][7][18]

Protocol:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard. It is non-volatile, stable, has a simple spectrum with a sharp singlet that does not overlap with analyte signals, and is accurately weighable.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the crude product into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard (ISTD) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard protons to ensure full relaxation (typically 30 seconds is sufficient).

    • Scans: 16 or more for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Integrate a well-resolved, unique signal for the analyte (e.g., the vinyl proton) and the singlet for the internal standard (maleic acid vinyl protons).

    • Calculate the purity (P) of the analyte using the formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity, 'std' refers to the standard, and 'analyte' refers to the target compound.[6]

Causality & Rationale: qNMR is inherently quantitative and less susceptible to variations in instrument response factors.[7][8] The choice of a long relaxation delay is critical for accuracy, ensuring that all protons have returned to equilibrium before the next pulse, making the signal integral directly proportional to the molar concentration.[6] This method provides a highly accurate, weight/weight purity assessment of the solid material, which can then be used to calculate the final yield.

Cross-Validation of Yield Metrics: Data and Analysis

Cross-validation involves a direct comparison of data from different analytical methods to ensure inter-method reliability.[9][10] This process is recommended by regulatory bodies like the FDA to ensure data integrity when methods are changed or transferred.[10][19][20]

The Logic of Cross-Validation

The goal is to determine if the different methods provide comparable results within acceptable statistical limits.[9] A significant discrepancy would trigger an investigation into potential sources of error in one or more of the methods.

G Results Yield Data from Three Methods Grav Gravimetric Yield Results->Grav HPLC HPLC-Based Yield Results->HPLC qNMR qNMR-Based Yield Results->qNMR Compare1 Compare Grav vs. HPLC Grav->Compare1 Compare3 Compare Grav vs. qNMR Grav->Compare3 HPLC->Compare1 Compare2 Compare HPLC vs. qNMR HPLC->Compare2 qNMR->Compare2 qNMR->Compare3 Conclusion Conclusion on Yield Accuracy Compare1->Conclusion Compare2->Conclusion Compare3->Conclusion

Caption: Logical flow of the cross-validation process.

Comparative Yield Data
Batch SizeAnalytical MethodIsolated Crude MassPurity (%)Purity-Corrected Yield (%)
10 g Scale Gravimetric24.5 gN/A (Assumed 100%)92.1%
HPLC (External Std)24.5 g98.5%90.7%
qNMR (Internal Std)24.5 g98.2%90.4%
1 kg Scale Gravimetric2.38 kgN/A (Assumed 100%)89.5%
HPLC (External Std)2.38 kg97.1%86.9%
qNMR (Internal Std)2.38 kg96.9%86.7%

Theoretical yield for 10g scale (0.1 mol) is 26.6 g. Theoretical yield for 1kg scale (10.0 mol) is 2.66 kg.

Statistical Analysis and Interpretation
  • Lab Scale (10 g): The gravimetric yield (92.1%) is noticeably higher than the purity-corrected yields from HPLC (90.7%) and qNMR (90.4%). This suggests the presence of ~1.5% residual solvent or impurities in the isolated solid. Crucially, the HPLC and qNMR results are in excellent agreement (difference of only 0.3%), providing high confidence in this yield value.

  • Pilot Scale (1 kg): A similar trend is observed. The gravimetric yield of 89.5% is higher than the more accurate HPLC (86.9%) and qNMR (86.7%) results. The discrepancy between gravimetric and spectroscopic methods is larger at this scale (~2.8%), which could indicate less efficient drying or washing in the larger equipment. Again, the HPLC and qNMR methods show strong agreement (difference of 0.2%), validating the yield measurement.

Impact of Batch Size on Yield and Method Reliability

The data clearly shows a modest decrease in the purity-corrected yield when moving from the 10 g to the 1 kg scale (from ~90.5% to ~86.8%). This is a common phenomenon in process scale-up and can be attributed to factors like less efficient mixing or longer processing times at a larger scale, which may lead to minor product degradation or side-product formation.[1][2] The cross-validation exercise proves indispensable here; without the purity correction from HPLC or qNMR, one might erroneously conclude the yield drop is smaller than it truly is.

Conclusions and Recommendations

This guide demonstrates a robust, multi-faceted approach to determining the yield of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

Key Findings:

  • Gravimetric yield consistently overestimates the true process yield due to the presence of residual impurities and solvents. This effect was more pronounced at the pilot scale.

  • HPLC and qNMR provide highly comparable, purity-corrected yield values across both laboratory and pilot scales, with results agreeing within 0.3%.

  • The cross-validation between HPLC and qNMR establishes a high degree of confidence in the analytical results, providing a solid foundation for economic modeling and regulatory filings.

Recommendations:

  • For routine in-process controls where speed is essential, a validated HPLC method is sufficient.

  • For final product release and for validating the process at a new scale, both HPLC and qNMR should be used to provide orthogonal, cross-validated data.

  • Gravimetric yield should be recorded but never used as the sole metric for critical process decisions or regulatory submissions.

By adopting this rigorous, multi-method approach, organizations can ensure the scientific integrity of their process development data, mitigate scale-up risks, and build a more robust and well-understood manufacturing process.[1]

References

  • Vertex AI Search. (n.d.). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography.
  • Mostafa E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. J Mol Pharm Org Process Res, 12: 217.
  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Bruker. (n.d.). Quantitative NMR Assays (qNMR).
  • ResearchGate. (2012, December 27). Can anyone explain when to use an external standard and when to use an internal standard method in HPLC?.
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
  • Alfa Chemistry. (n.d.). Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • JACS Au. (2026, February 3). Trends and Challenges in Multistep Continuous Flow Synthesis.
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1124-1132.
  • ALWSCI. (2025, October 28). Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods.
  • LCGC International. (n.d.). Calibration Curves, Part IV: Choosing the Appropriate Model.
  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J. Mex. Chem. Soc., 67(1).
  • U.S. Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Nature Portfolio. (2024, July 3). Calibration-free reaction yield quantification by HPLC with a machine-learning model of extinction coefficients.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • SciSpace. (n.d.). A simple and efficient procedure for Knoevenagel reaction promoted by imidazolium-based ionic liquids.
  • World Journal of Pharmaceutical and Life Sciences. (2018, April 27). A new approach for analytical method development and validation. WJPLS, 4(5), 586-599.
  • European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica SBA-15.
  • Research Journal of Chemical Sciences. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • ECHEMI. (n.d.). How can I calculate the yield of two products of a reaction?.
  • ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates.
  • Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry.
  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate

Hazard Identification: A Structurally-Informed Risk Assessment The potential hazards of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate are best understood by examining its components: Ethyl Cyanoacrylate Core: The...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification: A Structurally-Informed Risk Assessment

The potential hazards of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate are best understood by examining its components:

  • Ethyl Cyanoacrylate Core: The cyanoacrylate group is known for its rapid polymerization in the presence of moisture, which is the basis of its adhesive properties. This reactivity, however, also poses a significant handling hazard, as it can cause skin and eyes to bond in seconds[2][3]. Vapors of cyanoacrylates are known irritants to the respiratory system, skin, and eyes[3][4].

  • Acrylate Functionality: Acrylates as a class of compounds are recognized as potential skin sensitizers and irritants[5]. Prolonged or repeated contact may lead to allergic skin reactions[5]. They can also be irritating to the respiratory tract[6].

  • Difluorophenylamino Moiety: The presence of a difluorinated aromatic amine introduces further potential for toxicity. Aromatic amines are a class of compounds that can have varying degrees of toxicity, and fluorinated organic molecules can exhibit unique toxicological profiles. Safe handling of fluorinated compounds is always recommended[7].

Based on this structural analysis, (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate should be handled as a substance that is:

  • A potent skin and eye irritant[3][4].

  • A potential respiratory irritant[3][4].

  • Capable of rapidly bonding to skin and eyes[2].

  • A potential skin sensitizer[5].

  • Of unknown, but potential, systemic toxicity due to the difluorophenylamino group.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate. The following table summarizes the recommended PPE, with explanations for each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.To protect against splashes of solutions containing the compound and from contact with airborne solid particles. Standard safety glasses are insufficient[2][8].
Hand Protection Double-gloving with nitrile gloves.The inner glove provides a base layer of protection, while the outer glove can be removed immediately upon contamination. Nitrile gloves offer good resistance to a range of chemicals. Do not use rubber or cloth gloves, as they can react with or absorb cyanoacrylates[9][10].
Body Protection A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.To protect the skin from accidental contact. A flame-resistant coat is a good general laboratory practice[8].
Footwear Closed-toe shoes.To protect the feet from spills[8].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Recommended when handling the solid powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation[8]. Vapors can be irritating to the respiratory tract[3].

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedures are designed to minimize exposure and ensure safe handling of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate throughout the experimental workflow.

Designated Work Area

All work with this compound should be conducted in a designated area within a certified chemical fume hood to control for inhalation exposure[11]. The work area should be clearly labeled, and access should be restricted to authorized personnel.

Weighing and Aliquoting the Solid Compound

Given that similar compounds can be solids[12], there is a risk of generating airborne dust during handling.

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The designated work area within the fume hood should be clean and uncluttered.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance is not available inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside the hood[11]. This "weighing by difference" method minimizes the potential for dust exposure.

  • Aliquotting: If preparing solutions, add the solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

Handling Solutions
  • Containment: Always handle solutions of (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate in a chemical fume hood.

  • Transfers: Use appropriate tools such as pipettes or syringes for transferring solutions to minimize the risk of spills.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames[4].

Emergency Procedures: Be Prepared

Spills
  • Small Spills: For small spills (a few milliliters of solution or a small amount of powder), absorb the material with an inert absorbent such as vermiculite or sand[6]. Place the absorbed material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment[13].

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes[8]. Remove any contaminated clothing. If skin bonding occurs, do not attempt to pull the skin apart. Soak the bonded area in warm, soapy water and gently peel or roll the skin apart[10]. Seek medical attention if irritation persists or if a large area is affected.

  • Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open[2]. If the eyelids are bonded, do not force them open. Seek immediate medical attention[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8].

Disposal Plan: Responsible Waste Management

All waste containing (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate, including unused compound, contaminated consumables (e.g., gloves, pipette tips), and solutions, must be treated as hazardous waste[11][14].

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain[8].

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling (E)-ethyl 2-cyano-3-(3,5-difluorophenylamino)acrylate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat WorkArea Prepare Designated Work Area in Fume Hood Prep->WorkArea Weighing Weigh Solid Compound (in fume hood) WorkArea->Weighing SolutionPrep Prepare Solution (in fume hood) Weighing->SolutionPrep Experiment Conduct Experiment (in fume hood) SolutionPrep->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill? Experiment->Spill Exposure Exposure? Experiment->Exposure Waste Collect Hazardous Waste (Solid & Liquid) Decontaminate->Waste Disposal Dispose via EHS Waste->Disposal SmallSpill Small Spill: Absorb & Clean Spill->SmallSpill LargeSpill Large Spill: Evacuate & Call EHS Spill->LargeSpill SkinContact Skin Contact: Wash & Seek Medical Attention Exposure->SkinContact EyeContact Eye Contact: Flush & Seek Immediate Medical Attention Exposure->EyeContact Inhalation Inhalation: Fresh Air & Seek Medical Attention Exposure->Inhalation SmallSpill->Waste LargeSpill->Disposal SkinContact->Disposal Contaminated PPE EyeContact->Disposal Contaminated PPE Inhalation->Disposal Contaminated PPE

Sources

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